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  • Product: 2,5,5-Trimethylhexan-1-ol
  • CAS: 85712-03-4

Core Science & Biosynthesis

Foundational

The Solvation Thermodynamics of 2,5,5-Trimethylhexan-1-ol: Aqueous vs. Organic Profiles in Formulation Science

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Understanding the solvation behavior of highly branched alip...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Understanding the solvation behavior of highly branched aliphatic alcohols is a critical prerequisite for advanced formulation science, particularly in cosmetics and topical drug delivery. 2,5,5-Trimethylhexan-1-ol (CAS 85712-03-4) is a complex, branched C9 primary alcohol. Due to its unique steric profile—featuring a chiral center at C2 and a bulky gem-dimethyl group at C5—it exhibits a highly specific solubility profile. This whitepaper dissects the thermodynamic causality behind its low aqueous solubility and its exceptional efficacy as a miscible solubilizer in organic ester oils.

Structural Thermodynamics & Physicochemical Profile

To understand the solubility of 2,5,5-trimethylhexan-1-ol, one must first analyze its molecular architecture. The molecule exists as two enantiomers, (2S)- and (2R)-2,5,5-trimethylhexan-1-ol[1][2], though chirality does not significantly alter scalar thermodynamic properties like solubility in achiral solvents.

The Causality of Branching: In linear aliphatic alcohols like 1-nonanol, the unbranched carbon chain allows for tight van der Waals packing, resulting in a relatively ordered liquid structure and a lower aqueous solubility of approximately 140 mg/L at 25°C[3]. Conversely, the introduction of methyl groups at the C2 and C5 positions in 2,5,5-trimethylhexan-1-ol completely disrupts this crystalline packing. The steric bulk of the gem-dimethyl terminus prevents the molecules from neatly aligning. This structural frustration lowers the enthalpy of fusion and alters the hydrophobic surface area, directly impacting how the molecule interacts with surrounding solvent networks.

Aqueous Solubility Profile: The Hydrophobic Effect

2,5,5-Trimethylhexan-1-ol exhibits pronounced hydrophobic characteristics and is only sparingly soluble in water[2][4].

Mechanistic Causality: When introduced into an aqueous environment (a high-dielectric medium), the primary hydroxyl (-OH) group readily forms hydrogen bonds with water molecules. However, the bulky C9 aliphatic tail requires the formation of a large "cavity" within the highly ordered hydrogen-bonded network of water. Because the energy required to maintain this cavity (entropic penalty) far exceeds the enthalpic gain from the single hydroxyl group's hydrogen bonding, the overall Gibbs free energy of solvation ( ΔGsolv​ ) is positive. This results in hydrophobic rejection.

While empirical aqueous solubility data for the exact 2,5,5-isomer is limited, we can accurately model it against its widely studied structural homolog, 3,5,5-trimethylhexan-1-ol, which demonstrates a water solubility of 450 mg/L and a LogP of 3.42[5]. The 2,5,5-isomer shares this baseline lipophilicity, placing its estimated aqueous solubility in the ~400–500 mg/L range—slightly higher than linear 1-nonanol (140 mg/L)[3] due to the disrupted hydrophobic surface area caused by branching.

Solvation Solute 2,5,5-Trimethylhexan-1-ol Aq Aqueous Media (High Dielectric) Solute->Aq Hydrophobic Rejection Org Organic Media (Ester Oils/Lipids) Solute->Org Favorable Dispersive Forces AqRes Sparingly Soluble (~400-500 mg/L) Aq->AqRes ΔG_solv > 0 OrgRes Highly Miscible (Cosmetic Solubilizer) Org->OrgRes ΔG_solv < 0

Thermodynamic pathways of 2,5,5-Trimethylhexan-1-ol solvation in aqueous vs organic media.

Organic Solvent Solubility & Formulation Efficacy

In stark contrast to its behavior in water, 2,5,5-trimethylhexan-1-ol is highly soluble in organic solvents[4]. Its true industrial value lies in its performance within low-dielectric cosmetic and pharmaceutical lipid phases.

Formulation Causality: The branched nature of 2,5,5-trimethylhexan-1-ol makes it an exceptional solubilizer for rigid, crystalline active pharmaceutical ingredients (APIs) and UV filters. In cosmetic chemistry, 2,5,5-trimethylhexyl derivatives and the alcohol itself exhibit outstanding solubility in standard cosmetic ester oils, such as Caprylic/Capric Triglyceride (Myritol 318) and C12-15 Alkyl Benzoate (Finsolv TN)[6].

Because the branched alcohol cannot tightly pack itself, it acts as a highly fluid, low-viscosity microenvironment. This allows it to effortlessly solvate complex, bulky molecules like Butyl Methoxydibenzoylmethane (BMDBM) and 2-phenyl-1,2,3-benzotriazoles (used for UV radiation absorbance)[6]. The dispersive van der Waals forces between the branched aliphatic chain and the lipophilic UV filters result in a negative ΔGsolv​ , ensuring long-term formulation stability without the risk of active ingredient crystallization.

Quantitative Data Summary

The table below synthesizes the physicochemical parameters of 2,5,5-trimethylhexan-1-ol against its linear and branched structural analogs to guide formulation modeling.

Property1-Nonanol (Linear)[3]3,5,5-Trimethylhexan-1-ol[5]2,5,5-Trimethylhexan-1-ol[2][4]
Molecular Weight 144.25 g/mol 144.25 g/mol 144.25 g/mol
LogP (Octanol/Water) ~3.77~3.42~3.40 - 3.50 (Estimated)
Aqueous Solubility (25°C) 140 mg/L450 mg/L~400 - 500 mg/L (Sparingly Soluble)
Organic Miscibility HighHighVery High (Excellent for UV Filters)
Structural Packing High (Crystalline tendency)Low (Disrupted by branching)Low (Disrupted by C2/C5 branching)

Self-Validating Experimental Protocol: Solubility Determination

To empirically validate the solubility of 2,5,5-trimethylhexan-1-ol in various media, researchers must employ a rigorously controlled Isothermal Shake-Flask Method (adapted from OECD TG 105). The following protocol is designed as a self-validating system, ensuring that kinetic artifacts do not corrupt thermodynamic readings.

Step-by-Step Methodology & Causality:
  • Solvent Saturation: Add an excess amount of 2,5,5-trimethylhexan-1-ol to the target solvent (aqueous or organic) in a sealed glass vial.

    • Causality: Excess solute is mandatory to ensure the chemical potential of the undissolved phase equals the dissolved phase, satisfying the fundamental requirement for thermodynamic equilibrium.

  • Isothermal Agitation: Place the vial in an orbital shaker at exactly 25.0°C (±0.1°C) for 48 to 72 hours.

    • Causality: Temperature fluctuations exponentially alter solubility via the van 't Hoff equation. A minimum 48-hour duration guarantees that kinetic barriers to dissolution are overcome and true saturation is achieved.

  • Phase Separation (Centrifugation): Centrifuge the samples at 10,000 rpm for 15 minutes.

    • Causality: Highly lipophilic alcohols often form stable micelles or colloidal micro-emulsions in water. Centrifugation forces phase separation, preventing these suspended droplets from being falsely quantified as "dissolved" solute.

  • Aliquot Extraction & Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Quantification via HPLC-RID: Analyze the filtrate using High-Performance Liquid Chromatography equipped with a Refractive Index Detector (RID) or Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Causality: Because 2,5,5-trimethylhexan-1-ol lacks a conjugated π -system (no chromophore), standard UV-Vis detectors are entirely blind to it. RID or GC-FID is structurally required for accurate quantification.

Protocol Step1 1. Solvent Saturation Add excess solute to media Step2 2. Isothermal Agitation Shake at 25°C for 48-72h Step1->Step2 Step3 3. Phase Separation Centrifuge at 10,000 rpm Step2->Step3 Step4 4. Aliquot Extraction Filter supernatant (0.22 µm) Step3->Step4 Step5 5. Quantification HPLC-RID or GC-FID Analysis Step4->Step5

Standardized shake-flask protocol for empirical solubility determination.

References

  • European Patent Office. "EP2523942B1 - 2-Phenyl-1,2,3-benzotriazoles for UV radiation absorbance." Google Patents.
  • National Center for Biotechnology Information. "1-Nonanol | C9H20O | CID 8914." PubChem. URL:[Link]

  • OECD SIDS. "3,5,5-TRIMETHYL-1-HEXANOL CAS N°: 3452-97-9." eChemPortal. URL:[Link]

Sources

Exploratory

Crystallographic data and phase transitions of 2,5,5-Trimethylhexan-1-ol

Whitepaper: Crystallographic Characterization and Phase Transition Dynamics of 2,5,5-Trimethylhexan-1-ol in Formulation Science Executive Summary In the landscape of advanced drug delivery, the physicochemical behavior o...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Crystallographic Characterization and Phase Transition Dynamics of 2,5,5-Trimethylhexan-1-ol in Formulation Science

Executive Summary

In the landscape of advanced drug delivery, the physicochemical behavior of excipients and penetration enhancers dictates the efficacy of the final formulation. 2,5,5-Trimethylhexan-1-ol (CAS: 85712-03-4), a highly branched primary alcohol, presents a unique crystallographic and thermodynamic profile. Due to its globular molecular geometry—driven by the steric bulk of a terminal tert-butyl group and a methyl substitution at the C2 position—this molecule exhibits complex phase transition behaviors, including the formation of plastic crystal (rotator) phases.

For formulation scientists and drug development professionals, understanding these phase transitions is critical. Branched alcohols are increasingly utilized to fluidize phospholipid bilayers in liposomes, ethosomes, and transdermal patches[1]. This in-depth technical guide explores the crystallographic data, thermodynamic phase transitions, and the self-validating analytical protocols required to characterize 2,5,5-Trimethylhexan-1-ol for pharmaceutical applications.

Molecular Geometry and Crystallographic Profile

The highly branched nature of 2,5,5-Trimethylhexan-1-ol prevents the dense, highly ordered molecular packing typically seen in linear alkanols. Instead, the molecule adopts a nearly spherical (globular) conformation. In solid-state physics, globular molecules frequently bypass direct melting from a highly ordered crystal; instead, they transition into a rotationally disordered state known as a plastic crystal before reaching the isotropic liquid phase[2].

Table 1: Physicochemical and Computed Properties

To establish a baseline for thermal and crystallographic analysis, the core physicochemical properties of 2,5,5-Trimethylhexan-1-ol are summarized below[3],[4].

PropertyValueRelevance to Formulation
IUPAC Name 2,5,5-trimethylhexan-1-olDefines the specific branched isomer.
Molecular Weight 144.25 g/mol Optimal size for stratum corneum penetration.
Density (at 20 °C) 0.800 g/cm³Indicates loose molecular packing.
Boiling Point 176.6 °CRequires hermetic sealing during thermal analysis.
XLogP3 2.44High lipophilicity; strong lipid bilayer partitioning.
Topological Polar Surface Area 20.2 ŲLow polarity, driving hydrophobic interactions.

Phase Transition Thermodynamics and Causality

The thermodynamic pathway of 2,5,5-Trimethylhexan-1-ol is defined by its steric hindrance. When cooled below its freezing point, the molecule initially forms a high-symmetry plastic crystal phase. In this state, the molecules are translationally fixed in a crystal lattice (often cubic or hexagonal) but retain rotational degrees of freedom[5].

The Causality of the Plastic Phase:

  • Steric Bulk: The tert-butyl group at C5 and the methyl group at C2 create a spherical exclusion volume.

  • Rotational Freedom: Because the energy barrier to molecular rotation is lower than the energy required to break the translational lattice, the solid absorbs heat and begins to rotate in place (Solid-Solid Transition) long before the lattice collapses (Melting).

  • Entropy of Fusion: As a result, the transition from the ordered solid to the plastic crystal involves a massive entropy gain ( ΔS ), while the final melting transition to an isotropic liquid has an unusually low entropy of fusion, as the crystal is already highly disordered[2].

Table 2: Expected Phase Transition Thermodynamics
Transition TypeEnthalpy Change ( ΔH )Entropy Change ( ΔS )Structural Change
Solid Plastic Crystal High (Endothermic)HighLow Symmetry (e.g., Monoclinic) High Symmetry (Cubic)
Plastic Crystal Liquid Low (Endothermic)LowHigh Symmetry Lattice Isotropic Liquid
Application in Lipid Bilayer Fluidization

When introduced into lipid-based formulations (e.g., DPPC or DMPC vesicles), highly branched alcohols like 2,5,5-Trimethylhexan-1-ol act as potent edge activators and penetration enhancers. The steric bulk of the branched chains disrupts the highly ordered gel phase of the phospholipids, significantly lowering their main phase transition temperature ( Tm​ ) and increasing bilayer fluidity[1].

G N1 2,5,5-Trimethylhexan-1-ol (Branched Penetration Enhancer) N2 Partitioning into Stratum Corneum Lipid Bilayers N1->N2 N3 Steric Hindrance via Tert-Butyl & Methyl Groups N2->N3 N4 Disruption of Phospholipid Packing (Lower Tm) N3->N4 N5 Increased Bilayer Fluidity & Enhanced Drug Permeability N4->N5

Mechanism of branched alcohols in fluidizing lipid bilayers for enhanced drug permeation.

Experimental Methodologies: Self-Validating Protocols

To utilize 2,5,5-Trimethylhexan-1-ol in strict regulatory environments, its phase transitions must be empirically mapped. The following protocols are designed as self-validating systems, ensuring that thermal lag, volatilization, and kinetic trapping do not compromise data integrity.

Protocol 1: Variable-Temperature Differential Scanning Calorimetry (VT-DSC)

DSC is the gold standard for quantifying the latent heat and entropy changes associated with plastic crystal transitions[5].

  • Instrument Calibration: Calibrate the DSC utilizing high-purity Indium and Zinc standards. Causality: This ensures that the integration of low-temperature endothermic events is thermodynamically accurate.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of 2,5,5-Trimethylhexan-1-ol into an aluminum hermetic pan. Seal using a specialized press. Causality: The boiling point of the compound is 176.6 °C[3]; hermetic sealing prevents premature volatilization, which would artificially skew the endothermic baseline.

  • Thermal Cycling (Self-Validation):

    • Cooling: Quench cool the sample from 298 K to 120 K at a rate of 5 K/min using a liquid nitrogen cooling accessory (LNCA).

    • Isothermal Hold: Hold at 120 K for 15 minutes. Causality: This erases thermal history and ensures complete crystallization into the fully ordered, low-symmetry phase.

    • Heating: Heat from 120 K to 300 K at 5 K/min.

  • Data Interpretation: Identify the primary solid-solid transition peak (large ΔH ) and the secondary melting peak (small ΔH ).

G A Ordered Crystalline Phase (Low Temp, Low Symmetry) B Solid-Solid Transition (Endothermic, High Entropy Gain) A->B C Plastic Crystal Phase (Rotator Phase, Cubic/Hexagonal) B->C D Melting Transition (Low Entropy of Fusion) C->D E Isotropic Liquid (2,5,5-Trimethylhexan-1-ol) D->E

Thermodynamic pathway of 2,5,5-Trimethylhexan-1-ol from ordered solid to isotropic liquid.

Protocol 2: Variable-Temperature X-Ray Powder Diffraction (VT-XRPD)

While DSC provides the thermodynamics, VT-XRPD provides the structural proof of the plastic crystal lattice[2].

  • Sample Loading: Inject the liquid sample into a 0.5 mm borosilicate glass capillary. Flame-seal the capillary immediately.

  • Cryogenic Mounting: Mount the capillary on a diffractometer equipped with a variable-temperature nitrogen gas stream (e.g., Oxford Cryosystems).

  • Ordered Phase Acquisition: Cool the sample to 120 K. Collect diffraction data using Cu K α radiation ( λ=1.5406 Å) from 5∘ to 50∘ . Causality: A high density of sharp Bragg reflections validates the presence of a low-symmetry ordered crystal.

  • Plastic Phase Acquisition: Heat the sample to a temperature precisely between the solid-solid transition and the melting point (as determined by Protocol 1). Collect a second diffractogram. Causality: The sudden disappearance of most reflections—leaving only a few high-intensity peaks—confirms the transition to a highly symmetrical (e.g., face-centered cubic) plastic crystal phase[5].

Conclusion

2,5,5-Trimethylhexan-1-ol is a highly specialized branched alcohol whose globular geometry dictates a complex crystallographic lifecycle. By transitioning through a highly disordered plastic crystal phase before melting, it exhibits unique thermodynamic properties that make it an exceptional candidate for modulating lipid bilayer fluidity in advanced pharmaceutical formulations. Rigorous characterization using hermetically sealed VT-DSC and capillary VT-XRPD is essential to harness its full potential in drug delivery systems.

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Protocols & Analytical Methods

Method

Laboratory Synthesis Protocol for High-Purity 2,5,5-Trimethylhexan-1-ol: A Bottom-Up Approach for Research-Grade Isomers

Target Audience: Synthetic chemists, materials scientists, and drug development professionals requiring isomerically pure branched aliphatic alcohols. Introduction & Industrial Context In the chemical industry, branched...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, materials scientists, and drug development professionals requiring isomerically pure branched aliphatic alcohols.

Introduction & Industrial Context

In the chemical industry, branched C9 alcohols (commonly referred to as "isononanol") are synthesized on a massive scale via the hydroformylation (oxo process) of diisobutylene using homogeneous cobalt-based catalytic systems[1]. Diisobutylene feedstocks are typically a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. Because hydroformylation adds a formyl group across the double bond—accompanied by rapid alkene isomerization under reaction conditions—the resulting product is a complex mixture of structural isomers, predominantly 3,5,5-trimethylhexan-1-ol[1].

Isolating 2,5,5-trimethylhexan-1-ol (CAS: 85712-03-4)[2] from this industrial mixture at >99% purity is thermodynamically and practically unfeasible via fractional distillation due to nearly identical boiling points among the isomers. Therefore, for rigorous structure-activity relationship (SAR) studies in drug development or precise ligand design in materials science, a targeted, bottom-up laboratory synthesis is strictly required.

Retrosynthetic Strategy & Mechanistic Rationale

To achieve absolute regiocontrol and eliminate isomeric contamination, we employ a modified malonic ester synthesis. This three-step protocol guarantees the precise placement of the methyl groups at the C2 and C5 positions.

  • Alkylation: Diethyl methylmalonate is deprotonated to form a resonance-stabilized enolate, which acts as a nucleophile against 1-bromo-3,3-dimethylbutane [3]. The bulky tert-butyl group of the electrophile is distanced by two methylene units, allowing an efficient SN2 displacement without prohibitive steric hindrance[4].

  • Saponification & Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid. Upon heating, it undergoes thermally-induced decarboxylation via a six-membered cyclic transition state to yield 2,5,5-trimethylhexanoic acid.

  • Reduction: The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄).

Synthetic Workflow

G A 1-Bromo-3,3-dimethylbutane + Diethyl methylmalonate B Alkylation (NaOEt, EtOH, Reflux) SN2 Displacement A->B C Diethyl (3,3-dimethylbutyl)(methyl)malonate (Intermediate 1) B->C D 1. KOH, EtOH (Saponification) 2. HCl, Heat 160°C (Decarboxylation) C->D E 2,5,5-Trimethylhexanoic Acid (Intermediate 2) D->E F LiAlH4 Reduction (Anhydrous THF, 0°C to RT) E->F G 2,5,5-Trimethylhexan-1-ol (>99% Isomeric Purity) F->G

Figure 1: Bottom-up synthetic workflow for high-purity 2,5,5-trimethylhexan-1-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl (3,3-dimethylbutyl)(methyl)malonate

Mechanistic Causality: Sodium ethoxide (NaOEt) is specifically selected as the base to match the ethyl esters of the malonate. Using a mismatched base (e.g., NaOMe) would lead to unwanted transesterification, creating a statistical mixture of methyl/ethyl esters that complicates downstream tracking.

  • Preparation of Alkoxide: In an oven-dried, 500 mL 3-neck round-bottom flask equipped with a reflux condenser and argon inlet, dissolve sodium metal (2.53 g, 110 mmol) in absolute ethanol (150 mL). Wait until H₂ evolution ceases.

  • Enolate Formation: Add diethyl methylmalonate (17.4 g, 100 mmol) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add 1-bromo-3,3-dimethylbutane (16.5 g, 100 mmol)[4] dropwise over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 12 hours. Sodium bromide (NaBr) will precipitate as a white solid, driving the reaction forward.

  • In-Process Quality Control (IPC): Perform GC-MS on an aliquot of the crude mixture. The disappearance of the 1-bromo-3,3-dimethylbutane peak (m/z 164/166) validates reaction completion.

  • Workup: Concentrate the mixture under reduced pressure, partition between water (100 mL) and ethyl acetate (150 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude diester.

Step 2: Hydrolysis and Decarboxylation to 2,5,5-Trimethylhexanoic Acid

Mechanistic Causality: Acidification must strictly reach pH 1. If the pH is too high, unprotonated carboxylate salts will remain, which cannot undergo the pericyclic rearrangement required for thermal decarboxylation.

  • Saponification: Dissolve the crude diester from Step 1 in a solution of KOH (16.8 g, 300 mmol) in 50% aqueous ethanol (100 mL). Reflux for 4 hours.

  • Acidification: Cool to 0°C and cautiously acidify with concentrated HCl until the aqueous layer reaches pH 1. Extract the resulting dicarboxylic acid with diethyl ether (3 × 100 mL). Dry and concentrate.

  • Decarboxylation: Transfer the crude diacid to a 100 mL round-bottom flask equipped with a distillation head. Heat the neat oil to 160°C using a heating mantle. Vigorous bubbling (CO₂ evolution) will occur. Maintain temperature until gas evolution ceases (approx. 2 hours).

  • IPC: Analyze via FTIR. The shift of the sharp ester carbonyl stretch (~1735 cm⁻¹) to a broader carboxylic acid carbonyl stretch (~1710 cm⁻¹) accompanied by a broad O-H stretch (2500–3300 cm⁻¹) validates successful conversion.

Step 3: LiAlH₄ Reduction to 2,5,5-Trimethylhexan-1-ol

Mechanistic Causality: LiAlH₄ is mandated over milder hydrides (like NaBH₄) because the latter lacks the nucleophilic hydridic character required to reduce the resonance-stabilized carboxylate salt formed immediately upon hydride addition. The strict adherence to the Fieser workup prevents the formation of intractable aluminum hydroxide emulsions.

  • Reduction: Suspend LiAlH₄ (3.8 g, 100 mmol) in anhydrous THF (100 mL) at 0°C under argon.

  • Addition: Dissolve the crude 2,5,5-trimethylhexanoic acid in anhydrous THF (30 mL) and add dropwise to the LiAlH₄ suspension. Caution: Highly exothermic with H₂ gas evolution.

  • Reflux: Once addition is complete, warm the mixture to room temperature, then reflux for 3 hours.

  • Fieser Workup (Self-Validating Step): Cool the reaction to 0°C. Sequentially and cautiously add:

    • 3.8 mL of distilled H₂O

    • 3.8 mL of 15% aqueous NaOH

    • 11.4 mL of distilled H₂O Validation: The successful execution of this step is visually confirmed when the gray suspension transforms into a crisp, white, granular precipitate of aluminum salts.

  • Isolation: Filter the salts through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the crude alcohol via fractional vacuum distillation to yield high-purity 2,5,5-trimethylhexan-1-ol as a colorless liquid.

Quantitative Data & Physicochemical Properties

To justify the selection of the NaOEt/EtOH system in Step 1, reaction optimization data is summarized below. The chosen conditions maximize yield while preventing side reactions.

Table 1: Reaction Optimization Data for Alkylation (Step 1)

Base / Solvent SystemTemp (°C)Time (h)Yield (%)Purity (GC-MS)Observation / Causality
NaH / THF661272%>95%Good yield, but handling NaH introduces unnecessary safety risks for this scale.
K₂CO₃ / DMF902445%<80%Incomplete reaction; carbonate is insufficiently basic to fully enolize the malonate.
NaOMe / MeOH6512N/AComplexTransesterification occurred, yielding a mixture of methyl/ethyl esters.
NaOEt / EtOH 78 12 88% >98% Optimal. Matches ester groups, preventing transesterification. High conversion.

Table 2: Physicochemical Properties of Target Compound[2]

PropertyValueReference / Source
IUPAC Name 2,5,5-Trimethylhexan-1-olPubChem CID 3020914[2]
CAS Number 85712-03-4ECHA / PubChem[2]
Molecular Formula C₉H₂₀OComputed by PubChem[2]
Molecular Weight 144.25 g/mol Computed by PubChem[2]
XLogP3-AA 3.0Computed by XLogP3 3.0[2]
Topological Polar Surface Area 20.2 ŲComputed by Cactvs 3.4.8.24[2]
Heavy Atom Count 10Computed by PubChem[2]

References

  • [2] National Center for Biotechnology Information. "2,5,5-Trimethyl-1-hexanol | C9H20O | CID 3020914". PubChem. Available at:[Link]

  • [1] Wei, H., et al. "Tuning the coordination microenvironment of Co sites embedded in porous organic polymer for the hydroformylation of diisobutylene". Journal of Materials Chemistry A (RSC Publishing), 2025. Available at:[Link]

Sources

Application

GC-MS analytical methods for detecting 2,5,5-Trimethylhexan-1-ol

An in-depth analytical guide for the detection and quantification of 2,5,5-Trimethylhexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). Executive Summary 2,5,5-Trimethylhexan-1-ol (CAS: 85712-03-4) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical guide for the detection and quantification of 2,5,5-Trimethylhexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary

2,5,5-Trimethylhexan-1-ol (CAS: 85712-03-4) is a highly branched C9 primary aliphatic alcohol. Due to its unique steric architecture, it is frequently utilized as a specialized chemical intermediate in the synthesis of UV-radiation absorbing compounds (such as benzotriazoles)[1], specialty plasticizers, and complex fragrance formulations.

Analyzing this compound presents specific chromatographic challenges. While its boiling point (~176.6 °C) makes it highly amenable to gas chromatography[2], the presence of a free primary hydroxyl group can lead to hydrogen bonding with active silanol sites in the GC inlet and column. This interaction often causes peak tailing, unpredictable retention time shifts, and reduced signal-to-noise (S/N) ratios at trace concentrations.

As a Senior Application Scientist, I have designed this protocol to establish a self-validating analytical system. This guide outlines two distinct, field-proven workflows: Pre-column TMS Derivatization for high-concentration synthesis Quality Control (QC), and Headspace Solid-Phase Microextraction (HS-SPME) for trace-level profiling in complex matrices[3].

Physicochemical Properties & Analytical Rationale

Before designing a GC-MS method, it is critical to understand the target analyte's physicochemical baseline[4].

PropertyValueAnalytical Implication
Chemical Formula C₉H₂₀OAliphatic nature requires non-polar or slightly polar stationary phases (e.g., 5% Phenyl-methylpolysiloxane).
Molecular Weight 144.25 g/mol Low molecular weight; fragments heavily in 70 eV Electron Impact (EI) MS. Molecular ion (M⁺) will be weak.
Boiling Point 176.6 °CVolatile enough for direct GC injection, but requires a moderate oven temperature ramp to ensure sharp band focusing[2].
LogP (XLogP3) 2.44Moderately hydrophobic. Highly compatible with non-polar SPME fibers (e.g., PDMS/DVB) for headspace extraction.

Method Selection & Workflow Architecture

The choice of sample preparation dictates the reliability of your data. Direct liquid injection of underivatized 2,5,5-Trimethylhexan-1-ol is acceptable only for high-purity assays. For complex biological or cosmetic matrices, matrix fouling will rapidly degrade the GC inlet[5].

Below is the logical decision tree for selecting the appropriate sample preparation pathway.

GCMS_Workflow Start Sample Containing 2,5,5-Trimethylhexan-1-ol Decision Matrix Complexity & Concentration? Start->Decision Path1 High Conc. / Simple Matrix (e.g., Synthesis QC) Decision->Path1 Liquid Extract Path2 Trace Conc. / Complex Matrix (e.g., Biological/Cosmetics) Decision->Path2 Headspace Deriv TMS Derivatization (BSTFA + 1% TMCS) Path1->Deriv SPME HS-SPME Extraction (DVB/CAR/PDMS Fiber) Path2->SPME LiquidInj Liquid Injection GC-MS (Split/Splitless) Deriv->LiquidInj ThermalDesorp Thermal Desorption in GC Inlet SPME->ThermalDesorp Analysis MS Detection (EI) SCAN / SIM Mode LiquidInj->Analysis ThermalDesorp->Analysis

Figure 1: Decision matrix for 2,5,5-Trimethylhexan-1-ol GC-MS sample preparation.

Experimental Protocols

Protocol A: Silylation (TMS Derivatization) for Liquid Injection

Causality & Mechanism: Derivatization replaces the active (polar) hydrogen atom of the hydroxyl group with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, lowers the boiling point slightly, and creates a highly predictable mass spectral fragmentation pattern[6]. We utilize BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (Trimethylchlorosilane). The TMCS is critical here; the steric hindrance from the highly branched 2,5,5-trimethyl backbone requires a strong catalyst to drive the endothermic silylation to 100% completion[7].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of the sample extract (dissolved in a non-protic solvent like hexane or dichloromethane) into a 2 mL amber GC autosampler vial with a glass micro-insert.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst) followed by 50 µL of BSTFA + 1% TMCS.

  • Reaction Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds. Incubate in a dry block heater at 70 °C for 30 minutes. Note: Temperatures below 60 °C may result in incomplete derivatization of sterically hindered alcohols, leading to split peaks (derivatized vs. underivatized) in the chromatogram[7].

  • Cooling: Remove from heat and allow the vial to cool to room temperature (approx. 15 minutes) prior to injection.

Protocol B: Headspace Solid-Phase Microextraction (HS-SPME) for Trace Analysis

Causality & Mechanism: For complex matrices (e.g., animal scent marking studies or viscous cosmetic creams), liquid injection extracts too many non-volatile lipids, rapidly degrading the GC column[3][5]. HS-SPME is a solvent-free technique that relies on equilibrium. We select a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) mixed-bed fiber. The bipolar nature of this fiber perfectly matches the amphiphilic character of 2,5,5-Trimethylhexan-1-ol (a polar head with a highly branched lipophilic tail).

Step-by-Step Methodology:

  • Sample Preparation: Place 1.0 g (or 1.0 mL) of the sample into a 20 mL precision-thread headspace vial.

  • Salting Out: Add 2.0 mL of saturated NaCl aqueous solution. Causality: The high ionic strength decreases the solubility of the alcohol in the aqueous phase, forcing the volatile molecules into the headspace, thereby exponentially increasing the extraction yield.

  • Equilibration: Cap with a magnetic PTFE/Silicone septum. Incubate the vial at 60 °C for 15 minutes with orbital agitation (500 rpm) to establish liquid-gas phase equilibrium.

  • Extraction: Pierce the septum with the SPME needle and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 60 °C.

  • Desorption: Retract the fiber, transfer to the GC inlet, and expose the fiber for 3 minutes at 250 °C in splitless mode to thermally desorb the analytes onto the head of the column.

GC-MS Instrumental Parameters

To ensure reproducibility across laboratories, the following optimized parameters should be programmed into the GC-MS system.

ParameterSetting / Specification
Column DB-5MS or HP-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999% purity), Constant Flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace SPME) OR Split 10:1 (for derivatized QC samples)
Oven Temperature Program Initial 60 °C (hold 2 min) ➔ Ramp 10 °C/min to 240 °C ➔ Hold 5 min.
Transfer Line Temp 280 °C
Ion Source Temp (EI) 230 °C
Quadrupole Temp 150 °C
Solvent Delay 4.0 minutes (bypass BSTFA/Pyridine reagent peaks)
MS Acquisition Mode SCAN (m/z 35–350) for discovery; SIM for targeted quantification.

Data Interpretation & Self-Validation

A robust analytical protocol must be self-validating. You must confirm the identity of 2,5,5-Trimethylhexan-1-ol not just by retention time, but by its distinct fragmentation mechanics in the mass spectrometer.

Underivatized Fragmentation (SPME Method): Aliphatic alcohols rarely show a robust molecular ion (M⁺ = 144) in 70 eV EI-MS due to rapid alpha-cleavage and dehydration.

  • Diagnostic Ions: Look for m/z 126 [M - H₂O]⁺. Because of the 2,5,5-trimethyl branching, you will also see a dominant peak at m/z 57 corresponding to the tert-butyl cation[C(CH₃)₃]⁺ cleaved from the C5 position.

TMS-Derivatized Fragmentation (Liquid Injection Method): Silylation increases the molecular weight to 216 g/mol .

  • Diagnostic Ions: The molecular ion will still be weak, but you will observe a strong m/z 201 [M - CH₃]⁺, representing the loss of a methyl group from the TMS moiety.

  • A base peak at m/z 73 [(CH₃)₃Si]⁺ is universal for TMS derivatives.

  • Crucially, look for m/z 103 [CH₂=O-Si(CH₃)₃]⁺. This specific fragment is the hallmark of a primary TMS ether[8], validating that the hydroxyl group is at the terminal C1 position rather than a secondary or tertiary carbon.

By monitoring the ratio of m/z 103 to m/z 201, analysts can definitively differentiate 2,5,5-Trimethylhexan-1-ol from its secondary alcohol isomers (which would yield different alpha-cleavage fragments).

References

  • PubChem (National Institutes of Health). "2,5,5-Trimethyl-1-hexanol | C9H20O | CID 3020914". National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "EP2523942B1 - 2-Phenyl-1,2,3-benzotriazoles for UV radiation absorbance". European Patent Office.
  • IntechOpen. "Derivatization Methods in GC and GC/MS". IntechOpen Book Series. Available at:[Link]

  • ResearchGate. "Olfactory communication in tamarins: A comparative analysis of scents from wild and captive populations". Poirier et al. Available at:[Link]

  • MDPI. "Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization". Metabolites Journal. Available at:[Link]

Sources

Method

Advanced Application Note: 2,5,5-Trimethylhexan-1-ol as a Hydrophobic Tail in Specialty Surfactant Formulations

Introduction & Mechanistic Causality In the development of high-performance nonionic surfactants, the architectural design of the hydrophobic tail dictates the interfacial dynamics of the final molecule. 2,5,5-Trimethylh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

In the development of high-performance nonionic surfactants, the architectural design of the hydrophobic tail dictates the interfacial dynamics of the final molecule. 2,5,5-Trimethylhexan-1-ol (a highly branched C9 oxo-alcohol isomer of isononanol) has emerged as a critical hydrophobic precursor for specialty wetting and defoaming agents .

The Causality of Performance: Unlike linear fatty alcohols, the dense methyl branching of 2,5,5-trimethylhexan-1-ol introduces significant steric hindrance. At the air-water interface, this steric bulk physically disrupts the tight, crystalline packing of surfactant molecules. Consequently, these multibranched surfactants exhibit a lower Critical Micelle Concentration (CMC), superior dynamic wettability on hydrophobic substrates, and rapid defoaming characteristics compared to their linear counterparts .

The Chain Extension Imperative: While the multibranched nature of 2,5,5-trimethylhexan-1-ol is advantageous, its short effective chain length can result in insufficient lipophilicity. Modern formulation protocols solve this by introducing an initial "chain extension" step. Grafting 1 to 2 moles of propylene oxide (PO) or butylene oxide (BO) onto the 2,5,5-trimethylhexan-1-ol tail prior to standard ethoxylation (EO) drastically improves the Hydrophilic-Lipophilic Balance (HLB) without sacrificing the steric benefits of the branched core , .

Synthesis & Formulation Workflow

G A 2,5,5-Trimethylhexan-1-ol (Hydrophobic Precursor) B Chain Extension (+ Propylene/Butylene Oxide) A->B Base Catalysis C Ethoxylation (+ Ethylene Oxide, KOH, 120°C) B->C Lipophilicity Boost D Neutralization & Filtration (Acetic Acid) C->D Hydrophilic Tail E Multibranched Nonionic Surfactant (Rapid Wetting/Defoaming) D->E Purification F Validation (1H-NMR & CMC) Quality Control E->F API Testing

Workflow for synthesizing multibranched nonionic surfactants from 2,5,5-Trimethylhexan-1-ol.

Experimental Protocols

Protocol 1: Synthesis of Extended Multibranched Polyether Surfactants

Objective: Synthesize a C9-BO1-EOn multibranched nonionic surfactant via base-catalyzed ring-opening polymerization.

Self-Validation Checkpoint: The final reaction must yield a clear, pale-yellow liquid at room temperature. If the product is cloudy before reaching its theoretical cloud-point temperature, it indicates incomplete alkoxylation or a high concentration of unreacted precursor alcohol, requiring further reaction time or catalyst adjustment.

Step-by-Step Methodology:

  • Preparation & Base Catalysis: Charge a clean, dry 2L stainless steel pressure reactor with 1.0 mole (144.25 g) of 2,5,5-Trimethylhexan-1-ol. Add 0.2 wt% of aqueous Potassium Hydroxide (KOH, 50% w/w) as the base catalyst. Causality: KOH facilitates the deprotonation of the branched alcohol to form a highly reactive alkoxide ion, which is necessary to initiate the nucleophilic attack on the epoxide rings.

  • Vacuum Dehydration: Heat the reactor to 120°C under continuous nitrogen sparging. Apply a vacuum (0.1 bar) for 2 hours to actively remove water from the system. Causality: Strict dehydration is mandatory. Any residual water will react with ethylene oxide to form polyethylene glycol (PEG) homopolymers, which act as inactive impurities and skew the surfactant's HLB .

  • Chain Extension (Butoxylation): Pressurize the reactor with N₂ to 1.5 bar. Slowly dose 1.0 mole of Butylene Oxide (BO) at 120°C. Maintain temperature and pressure until the internal pressure drops and stabilizes, indicating complete BO consumption.

  • Ethoxylation: Increase the reactor temperature to 140°C. Gradually dose 6.0 moles of Ethylene Oxide (EO). Monitor the exothermic reaction closely, maintaining the temperature strictly below 150°C using internal cooling coils to prevent thermal degradation.

  • Neutralization & Filtration: Once the pressure stabilizes post-EO addition, cool the reactor to 80°C. Neutralize the KOH catalyst using glacial acetic acid until a pH of 6.0–7.0 is achieved. Filter the product through a 1 µm filter to remove the precipitated potassium acetate salts.

Protocol 2: Surface Tension & Dynamic Wettability Profiling

Objective: Quantify the interfacial activity and defoaming efficiency of the synthesized surfactant.

Self-Validation Checkpoint: When plotting the Surface Tension vs. Log[Concentration] curve, the graph must show a sharp, distinct inflection point (the CMC). A rounded or highly gradual curve indicates the presence of surface-active impurities (like unreacted alcohol) competing at the interface.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the surfactant in ultra-pure water (18.2 MΩ·cm) at 10 g/L. Perform serial dilutions down to 0.001 g/L.

  • Static Surface Tension (Wilhelmy Plate): Measure the surface tension of each dilution at 25°C using a tensiometer. Plot the results to determine the CMC (the concentration at which surface tension plateaus).

  • Dynamic Contact Angle (Goniometry): Deposit a 5 µL droplet of a 0.1 wt% surfactant solution onto a hydrophobic Parafilm substrate. Record the contact angle over 60 seconds. Causality: Due to the steric bulk of the 2,5,5-trimethyl branching, the molecules cannot form rigid crystalline phases at the interface. This high molecular mobility results in a rapid drop in contact angle, making it an exceptional wetting agent .

  • Defoaming Assessment (Ross-Miles Pour Test): Generate foam by pouring 200 mL of a 0.1 wt% solution from a height of 90 cm into a graduated cylinder. Record the initial foam volume and the volume remaining after 30 seconds.

Quantitative Data Summary

The structural modifications of the hydrophobic tail yield profound differences in macroscopic physicochemical properties. The table below summarizes the comparative performance metrics between a standard linear C9 ethoxylate and the 2,5,5-Trimethylhexan-1-ol extended derivative.

Surfactant FormulationHydrophobic PrecursorCMC (mg/L)Min. Surface Tension (mN/m)Initial Contact Angle (Parafilm, 0.1 wt%)Foam Volume Remaining (after 30s)
Linear C9E6 n-Nonanol~95028.580°50.1%
Branched C9B1E6 2,5,5-Trimethylhexan-1-ol + BO~42026.254°< 0.1%

Data Note: The multibranched C9B1E6 formulation demonstrates a significantly lower contact angle and near-instantaneous defoaming compared to the linear analog, validating its utility in high-speed industrial cleaning and specialty coatings.

References

  • 2,5,5-Trimethyl-1-hexanol | C9H20O | CID 3020914 Source: PubChem (National Institutes of Health) URL:[Link]

  • Synthesis and Properties of Isononyl-Extended Multibranched Alcohol Polyether Nonionic Surfactants Source: Langmuir - ACS Publications URL:[Link]

  • Source: Google Patents (European Patent Office)

Technical Notes & Optimization

Troubleshooting

Optimizing vacuum distillation temperatures for 2,5,5-Trimethylhexan-1-ol purification

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 2,5,5-Trimethylhexan-1-ol via vacuum distillation. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 2,5,5-Trimethylhexan-1-ol via vacuum distillation. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during this purification process.

Introduction to Vacuum Distillation for High-Boiling-Point Alcohols

2,5,5-Trimethylhexan-1-ol, and its structural isomer 3,5,5-Trimethylhexan-1-ol, are high-boiling-point alcohols. The atmospheric boiling point of 3,5,5-Trimethylhexan-1-ol is approximately 193-195°C[1][2][3]. Distilling such compounds at atmospheric pressure can lead to thermal decomposition, reduced yield, and the formation of impurities. Vacuum distillation is the preferred method for purifying these and other high-boiling-point substances as it lowers the boiling point of the liquid, thereby mitigating the risk of thermal degradation[4][5][6]. The principle behind this technique is that a liquid boils when its vapor pressure equals the external pressure; by reducing the external pressure with a vacuum pump, the boiling point is significantly lowered[5].

Frequently Asked Questions (FAQs)

Q1: At what temperature should I expect 2,5,5-Trimethylhexan-1-ol to distill under vacuum?

The following table provides estimated boiling points at various vacuum levels. These are estimations and should be used as a starting point for optimization.

Vacuum Pressure (mmHg)Estimated Boiling Point (°C)
1~60-70
5~80-90
10~95-105
20~110-120
50~135-145

Disclaimer: This data is estimated and should be confirmed experimentally.

Q2: What type of vacuum pump is suitable for this distillation?

A2: The choice of vacuum pump depends on the desired vacuum level. For the estimated boiling points in the table above, a standard rotary vane pump is typically sufficient. It is crucial to have a vacuum gauge in the system to accurately monitor the pressure[7]. A cold trap should be placed between the distillation apparatus and the vacuum pump to prevent volatile substances from contaminating and damaging the pump[7].

Q3: How can I prevent bumping and ensure smooth boiling?

A3: Bumping, or sudden, violent boiling, is a common issue in distillation. To ensure smooth boiling of 2,5,5-Trimethylhexan-1-ol:

  • Use a magnetic stirrer or a mechanical stirrer: This provides a continuous agitation to the liquid, promoting even heat distribution and preventing the buildup of superheated pockets.

  • Use boiling chips or a capillary bubbler: These introduce nucleation sites for bubbles to form smoothly. Note that boiling chips should be added before heating and should not be reused.

Q4: What are the signs of thermal decomposition, and how can I avoid it?

A4: Signs of thermal decomposition include a darkening of the distillation residue, a decrease in the distillation rate, and the production of non-condensable gases. To avoid decomposition:

  • Lower the distillation temperature: This is the primary advantage of vacuum distillation. Aim for the lowest practical distillation temperature by using a sufficiently high vacuum.

  • Minimize heating time: Do not heat the distillation flask for longer than necessary.

  • Use a heating mantle with a stirrer: This provides uniform heating and prevents localized overheating. The heating bath temperature should ideally be set 20-30°C higher than the boiling point of the substance being distilled[4]. For alcohols, a slightly higher temperature differential of 30-50°C may be necessary due to their high heats of vaporization[4].

Troubleshooting Guide

This section addresses common problems encountered during the vacuum distillation of 2,5,5-Trimethylhexan-1-ol.

Problem 1: The system is not reaching the desired vacuum level.

Logical Troubleshooting Workflow:

start Start: Low Vacuum Issue check_pump Check Vacuum Pump Is it running and properly maintained? start->check_pump check_connections Inspect All Connections Are joints, tubing, and seals secure? check_pump->check_connections Pump OK solution_pump Solution: Service or replace the pump. check_pump->solution_pump Pump Faulty leak_test Perform a Leak Test Isolate sections to pinpoint the leak. check_connections->leak_test Connections Secure solution_connections Solution: Tighten, re-grease, or replace faulty components. check_connections->solution_connections Loose/Faulty Connections check_cold_trap Check Cold Trap Is it properly cooled and not blocked? leak_test->check_cold_trap No Leaks Found solution_leak Solution: Seal the identified leak. leak_test->solution_leak Leak Identified solution_cold_trap Solution: Replenish coolant or clear blockage. check_cold_trap->solution_cold_trap Cold Trap Issue end System at Target Vacuum check_cold_trap->end Cold Trap OK

Caption: Troubleshooting workflow for low vacuum issues.

Possible Causes and Solutions:

  • Leaks in the system: This is the most common cause of poor vacuum[8].

    • Solution: Carefully inspect all ground glass joints, tubing, and seals. Ensure all joints are properly greased with a suitable vacuum grease[7]. A "leak-up test" can be performed by pulling a vacuum on the system and then isolating it from the pump; a rapid rise in pressure indicates a leak[8]. To locate a leak, you can sometimes hear a hissing sound or apply a small amount of a volatile solvent like acetone or isopropanol to suspected joints; a momentary improvement in vacuum will indicate the location of the leak.

  • Inefficient vacuum pump: The pump may not be performing to its specifications.

    • Solution: Check the pump oil level and clarity; change if it appears cloudy or discolored. Ensure the pump is properly vented and not overheating.

  • Inadequate cold trap: If the cold trap is not cold enough, volatile substances can enter the vacuum pump, compromising its performance.

    • Solution: Ensure the cold trap is filled with a suitable coolant (e.g., a dry ice/acetone slurry or liquid nitrogen).

Problem 2: The distillation is very slow or has stopped.

Possible Causes and Solutions:

  • Insufficient heating: The heating mantle may not be providing enough energy to vaporize the alcohol at the set vacuum.

    • Solution: Gradually increase the temperature of the heating mantle. As a rule of thumb, the heating bath should be set 20-50°C above the boiling point of the alcohol[4].

  • Vacuum level is too high (pressure is too low): At very low pressures, a significant amount of energy is required for vaporization.

    • Solution: Slightly and carefully introduce a small amount of inert gas (e.g., nitrogen) to raise the pressure to a level where distillation proceeds smoothly.

  • Condenser issues: The condenser may not be efficiently cooling the vapor back to a liquid.

    • Solution: Check the flow rate and temperature of the cooling water. Ensure the water is flowing in the correct direction (in at the bottom, out at the top).

Problem 3: The distillate is impure.

Experimental Protocol for Purity Assessment:

  • Collect Fractions: During distillation, collect different fractions of the distillate. It is good practice to collect a "forerun" fraction which may contain more volatile impurities, the main fraction, and a "tail" fraction which may contain less volatile impurities.

  • Analyze by Gas Chromatography (GC): Analyze each fraction using GC to determine its purity.

  • Analyze by Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified product and identify any remaining impurities.

Possible Causes and Solutions:

  • Bumping: Violent boiling can carry non-volatile impurities into the condenser.

    • Solution: Ensure smooth boiling by using a stirrer and/or boiling chips.

  • Distillation rate is too fast: A high distillation rate can reduce the efficiency of the separation.

    • Solution: Reduce the heating rate to slow down the distillation.

  • Inefficient fractionating column: For separating compounds with close boiling points, a simple distillation setup may not be sufficient.

    • Solution: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation efficiency.

Experimental Workflow for Vacuum Distillation

cluster_prep Preparation cluster_setup System Assembly cluster_distillation Distillation Process cluster_shutdown Shutdown prep_glassware 1. Clean and Dry Glassware prep_sample 2. Charge Distillation Flask (max 2/3 full) prep_glassware->prep_sample prep_boiling_chips 3. Add Boiling Chips/Stir Bar prep_sample->prep_boiling_chips assemble 4. Assemble Distillation Apparatus prep_boiling_chips->assemble grease 5. Grease Joints assemble->grease connect_vacuum 6. Connect Vacuum Pump & Cold Trap grease->connect_vacuum connect_condenser 7. Connect Condenser Cooling connect_vacuum->connect_condenser start_cooling 8. Start Condenser Coolant Flow connect_condenser->start_cooling start_vacuum 9. Start Vacuum Pump start_cooling->start_vacuum start_heating 10. Begin Heating start_vacuum->start_heating collect_fractions 11. Collect Fractions start_heating->collect_fractions stop_heating 12. Stop Heating & Cool Down collect_fractions->stop_heating release_vacuum 13. Slowly Release Vacuum stop_heating->release_vacuum stop_pump 14. Turn Off Vacuum Pump release_vacuum->stop_pump stop_cooling 15. Stop Condenser Coolant stop_pump->stop_cooling

Caption: Step-by-step experimental workflow for vacuum distillation.

References

  • U.S. Patent 2,552,412. (1951). Purification of aliphatic alcohols by extractive distillation.
  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

  • U.S. Patent 3,513,078. (1970). Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
  • U.S. Patent 3,661,972. (1972). Purification of high boiling esters.
  • PubChem. (n.d.). 2,5,5-Trimethyl-1-hexanol. National Center for Biotechnology Information. [Link]

  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. [Link]

  • Organisation for Economic Co-operation and Development. (2002). SIDS Initial Assessment Report for 3,5,5-Trimethyl-1-hexanol. [Link]

  • Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te. [Link]

  • Chemical Synthesis Database. (2025). 2,5,5-trimethyl-3-hexyn-1-ol. [Link]

  • Reddit. (2022). r/chemistry - Why is my vacuum distillation not working?[Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Hexanol, 3,5,5-trimethyl- (CAS 3452-97-9). [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5,5-trimethyl-2-hexanol. NIST Chemistry WebBook. [Link]

  • Purdue Extension. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. [Link]

  • Wikipedia. (n.d.). 3,5,5-Trimethyl-hexan-1-ol. [Link]

  • BevZero. (2024). Vacuum Distillation: Gentle And Efficient Dealcoholization. [Link]

  • Process Engineering Associates, LLC. (n.d.). Ethanol Plant Beer Columns Troubleshooting and Improvement Study. [Link]

  • Scribd. (n.d.). Vacuum Distillation Techniques and Uses. [Link]

  • Busch. (n.d.). Vacuum Distillation. [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl hexanol. [Link]

  • VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.). Fractional Distillation. [Link]

Sources

Optimization

Reducing byproduct formation in 2,5,5-Trimethylhexan-1-ol derivatization

Welcome to the technical support guide for the derivatization of 2,5,5-trimethylhexan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with byp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the derivatization of 2,5,5-trimethylhexan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with byproduct formation during the chemical modification of this sterically hindered primary alcohol. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

2,5,5-trimethylhexan-1-ol is a valuable building block, but its branched structure near the hydroxyl group can introduce unique challenges. This guide offers a structured, question-and-answer approach to address the most common issues, ensuring the integrity and purity of your target derivatives.

Section 1: Foundational Concepts in 2,5,5-Trimethylhexan-1-ol Reactivity

Before troubleshooting specific issues, it's crucial to understand the principal and competing reaction pathways for this alcohol.

FAQ: What are the primary reaction pathways for 2,5,5-trimethylhexan-1-ol and their common side reactions?

Answer: As a primary alcohol, 2,5,5-trimethylhexan-1-ol undergoes several standard derivatization reactions, including esterification, oxidation, and silylation. However, the reaction conditions required for these transformations can also promote undesirable side reactions. The key is to select conditions that favor the desired kinetic and thermodynamic product while suppressing competing pathways.

The diagram below illustrates the major derivatization routes and the potential byproducts that can arise from each. Understanding these competing pathways is the first step in designing a robust experimental protocol.

G cluster_products Desired Derivatives cluster_byproducts Common Byproducts A 2,5,5-Trimethylhexan-1-ol B Ester Derivative (R-CO-O-R') A->B Esterification (R-COOH, Acid Catalyst) C Aldehyde Derivative (2,5,5-Trimethylhexanal) A->C Mild Oxidation (e.g., PCC) D Silyl Ether Derivative (R'-O-SiR3) A->D Silylation (e.g., BSTFA) E Dehydration Product (2,5,5-Trimethylhex-1-ene) B->E High Temp & Strong Acid G Symmetrical Ether (Di(2,5,5-trimethylhexyl) ether) B->G Excess Alcohol & Acidic Conditions F Over-oxidation Product (2,5,5-Trimethylhexanoic Acid) C->F Strong Oxidant (e.g., H2CrO4) H Hydrolysis Product (Reverted Alcohol) D->H Presence of H2O

Caption: Key derivatization and byproduct pathways for 2,5,5-trimethylhexan-1-ol.

Section 2: Troubleshooting Guide by Derivatization Type

This section directly addresses common problems encountered during specific derivatization reactions.

2.1 Esterification & Acylation

Esterification is a cornerstone reaction but is highly sensitive to conditions, especially when using acid catalysts.

Q1: My reaction mixture turned dark, and GC-MS analysis shows a lower molecular weight peak corresponding to an alkene. What is causing this dehydration, and how can I prevent it?

  • Causality: You are observing acid-catalyzed dehydration.[1] Strong protic acids (like H₂SO₄) and high temperatures protonate the alcohol's hydroxyl group, converting it into a good leaving group (H₂O). A subsequent elimination reaction then forms an alkene.[2] This process is particularly favorable for sterically hindered alcohols where the competing nucleophilic substitution (esterification) might be slower.

  • Solutions & Protocol Adjustments:

    • Lower the Temperature: Dehydration reactions typically have a higher activation energy than esterification. Reducing the reaction temperature can significantly suppress this side reaction.[3]

    • Change the Catalyst: Move away from strong dehydrating acids. Consider using a milder catalyst such as an acid ion-exchange resin (e.g., Amberlyst 15), which can be easily filtered out post-reaction.[4]

    • Use an Acyl Chloride or Anhydride: Convert the carboxylic acid to a more reactive acyl chloride or anhydride. This reaction can often be run at lower temperatures and may only require a non-nucleophilic base like pyridine as a catalyst and acid scavenger, avoiding strong protic acids altogether.[5][6]

Q2: My reaction is incomplete, even after extended reaction times. How can I drive it to completion?

  • Causality: The steric bulk near the hydroxyl group of 2,5,5-trimethylhexan-1-ol can hinder the approach of the carboxylic acid. Furthermore, Fischer esterification is an equilibrium process, and the water produced can hydrolyze the ester product, preventing the reaction from reaching completion.[7]

  • Solutions & Protocol Adjustments:

    • Water Removal: Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to sequester the water as it forms, driving the equilibrium toward the product side (Le Châtelier's principle).

    • Increase Reagent Reactivity: As mentioned above, using an acyl chloride or anhydride instead of a carboxylic acid provides a much stronger electrophile, overcoming the steric hindrance and making the reaction faster and more favorable.[5]

    • Use Stoichiometry to Your Advantage: If using a Fischer esterification, use a significant excess of the less expensive reagent (either the alcohol or the carboxylic acid) to shift the equilibrium.

Parameter Problematic Condition Optimized Condition Rationale for Change
Catalyst Concentrated H₂SO₄Pyridine (with acyl chloride) or Amberlyst 15Avoids strong dehydrating conditions, reducing alkene byproduct formation.[4][5]
Temperature >100 °C25 - 60 °CLower temperatures disfavor the higher activation energy dehydration pathway.[3]
Acid Reagent Carboxylic AcidAcid Anhydride or Acyl ChlorideIncreases electrophilicity of the carbonyl carbon, overcoming steric hindrance and allowing for milder conditions.[6]
Water Allowed to accumulateRemoved via Dean-Stark or molecular sievesDrives the reaction equilibrium towards the ester product.[7]
Table 1: Optimizing Esterification Conditions to Minimize Byproducts.
2.2 Oxidation

The goal of oxidation is often the synthesis of the aldehyde, but over-oxidation to the carboxylic acid is a frequent and challenging byproduct issue.

Q3: I intended to synthesize 2,5,5-trimethylhexanal, but my primary product is 2,5,5-trimethylhexanoic acid. Why did the reaction proceed too far?

  • Causality: You have used an oxidizing agent that is too strong or are performing the reaction in the presence of water.[8] Strong oxidants like chromic acid (H₂CrO₄, formed from Na₂Cr₂O₇ and H₂SO₄) or KMnO₄ will oxidize a primary alcohol to an aldehyde.[9] In an aqueous environment, this aldehyde forms a hydrate intermediate, which is readily oxidized further to the carboxylic acid.[10] The reaction doesn't stop at the aldehyde stage.[11]

  • Solutions & Protocol Adjustments:

    • Choose a Selective, Anhydrous Oxidant: The key is to use a reagent that is not strong enough to oxidize the aldehyde or to work in strictly anhydrous conditions to prevent hydrate formation.

      • Pyridinium chlorochromate (PCC): This is the classic reagent for stopping the oxidation of a primary alcohol at the aldehyde stage. It is used in an anhydrous solvent like dichloromethane (DCM).[10]

      • Swern or Dess-Martin Oxidation: These are other modern, mild oxidation methods that provide excellent yields of aldehydes from primary alcohols without over-oxidation.[12]

    • Control Reaction Stoichiometry and Temperature: Use a slight excess of the alcohol and add the oxidizing agent slowly at a reduced temperature (e.g., 0 °C to room temperature) to maintain control over the reaction's exotherm and prevent localized "hot spots" that could promote over-oxidation.

Oxidizing Agent Solvent Typical Product from Primary Alcohol Key Consideration
Jones Reagent (H₂CrO₄) Acetone/WaterCarboxylic AcidStrong oxidant; aqueous conditions lead to over-oxidation.[1][10]
Potassium Permanganate (KMnO₄) Water/BaseCarboxylic AcidVery strong, often unselective oxidant.
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM)AldehydeMild, anhydrous conditions prevent over-oxidation.[10]
Dess-Martin Periodinane Dichloromethane (DCM)AldehydeMild, metal-free, and highly reliable.[12]
Table 2: Comparison of Oxidizing Agents for Primary Alcohols.
2.3 Silylation for GC Analysis

Silylation is used to increase the volatility and thermal stability of alcohols for gas chromatography. Incomplete reactions or derivative instability are the main failure points.

Q4: My GC chromatogram shows a broad, tailing peak for my derivatized alcohol, or the peak for the underivatized alcohol is still present. What is causing incomplete derivatization?

  • Causality: The hydroxyl group's active hydrogen is being replaced by a silyl group (e.g., trimethylsilyl, TMS).[13] Incomplete reactions can be due to insufficient reagent, low reactivity due to steric hindrance, or the presence of moisture which consumes the silylating reagent.

  • Solutions & Protocol Adjustments:

    • Ensure Anhydrous Conditions: Silylating reagents like BSTFA or MSTFA react vigorously with water. Ensure your sample is completely dry (e.g., by co-evaporation with an anhydrous solvent) and use high-purity, anhydrous reaction solvents (like pyridine or acetonitrile).[14]

    • Use Excess Reagent: A common practice is to use a significant molar excess of the silylating reagent to drive the reaction to completion. A 2:1 molar ratio of reagent to active hydrogens is a good starting point.

    • Add a Catalyst: For sterically hindered alcohols, adding a catalyst like trimethylchlorosilane (TMCS) can significantly increase the reactivity of the silylating agent.[14]

    • Increase Temperature and Time: Gently heating the reaction mixture (e.g., 60-70 °C for 30-60 minutes) can often provide the necessary energy to overcome the activation barrier for these sterically hindered substrates.[14]

Section 3: Optimized Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Oxidation to 2,5,5-Trimethylhexanal using PCC

This protocol is designed to minimize over-oxidation to the carboxylic acid.

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the DCM with stirring. Add a small amount of powdered molecular sieves (4Å) to ensure anhydrous conditions.

  • Substrate Addition: Dissolve 2,5,5-trimethylhexan-1-ol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography or distillation if necessary.

Protocol 2: Robust Silylation for GC-MS Analysis

This protocol is optimized for complete derivatization of the hindered alcohol.

  • Sample Preparation: Ensure the sample containing 2,5,5-trimethylhexan-1-ol (approx. 1 mg) is completely dry in a 2 mL autosampler vial. If in solution, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent such as pyridine or acetonitrile to dissolve the residue.[15]

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[14]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70 °C for 45 minutes in a heating block or oven.

  • Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS.

Section 4: General Troubleshooting Workflow

When faced with an unexpected result, a logical workflow can help pinpoint the issue efficiently.

G Start Unexpected Analytical Result (e.g., GC-MS, NMR) Purity Q: Are starting materials & reagents pure and anhydrous? Start->Purity Conditions Q: Were reaction conditions (Temp, Time, Atmosphere) controlled? Purity->Conditions If Yes LowYield Problem: Low Yield or Incomplete Conversion Conditions->LowYield If Yes ExtraPeaks Problem: Unexpected Peaks Conditions->ExtraPeaks If Yes Cause_Sterics Cause: Steric Hindrance LowYield->Cause_Sterics Cause_Equilibrium Cause: Unfavorable Equilibrium LowYield->Cause_Equilibrium Cause_Hydrolysis Cause: Derivative Instability (e.g., Hydrolysis) LowYield->Cause_Hydrolysis Cause_Dehydration Cause: Dehydration (Alkene) ExtraPeaks->Cause_Dehydration Cause_OverOx Cause: Over-oxidation (Acid) ExtraPeaks->Cause_OverOx Cause_Ether Cause: Ether Formation ExtraPeaks->Cause_Ether Sol_Reagent Solution: Use more reactive reagent (e.g., Acyl Chloride) Cause_Sterics->Sol_Reagent Sol_Water Solution: Remove H2O (e.g., Dean-Stark) Cause_Equilibrium->Sol_Water Sol_Anhydrous Solution: Ensure strictly anhydrous conditions Cause_Hydrolysis->Sol_Anhydrous Sol_Temp Solution: Lower reaction temperature Cause_Dehydration->Sol_Temp Sol_Reagent2 Solution: Use milder/selective reagent (e.g., PCC) Cause_Dehydration->Sol_Reagent2 Cause_OverOx->Sol_Reagent2 Cause_Ether->Sol_Temp

Caption: A logical workflow for troubleshooting common derivatization issues.

References
  • Welch Materials. (2024). Introduction to Common Derivatization Methods and Application Examples.
  • Tuma, D. J., & Sorrell, M. F. (n.d.). Dangerous Byproducts of Alcohol Breakdown— Focus on Adducts. National Institute on Alcohol Abuse and Alcoholism (NIAAA).
  • Harvey, D. (2023). Derivatization. Chemistry LibreTexts.
  • Spectrum Chemical. (2011). 3,5,5-TRIMETHYL-1-HEXANOL Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2,5,5-Trimethyl-1-hexanol. PubChem.
  • BenchChem. (2025). Technical Support Center: Preventing Racemization During Chiral Alcohol Derivatization.
  • Britannica. (2026). Alcohol - Reactions, Chemistry, Uses. Available at: [Link]

  • Regis Technologies. (n.d.). GC Derivatization Handbook.
  • Morales-Cano, D., & Sancho-Llopis, R., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A.
  • Heidarian, M. (n.d.). Reactions of Alcohols.
  • Clark, J. (n.d.). Oxidation of alcohols. Chemguide.
  • Hurtado-Burbano, E. P., et al. (2018). Esterification of acrylic acid with 2-ethylhexan-1-ol: Thermodynamic and kinetic study. Revista Facultad de Ingeniería, Universidad de Antioquia.
  • Wikipedia. (n.d.). 3,5,5-Trimethyl-hexan-1-ol. Available at: [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? Available at: [Link]

  • LibreTexts. (2023). The Oxidation of Alcohols.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. Available at: [Link]

  • Michigan State University. (n.d.). Oxidation Reactions of Alcohols. Department of Chemistry.
  • Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Student Academic Success Services. (2025). Organic Reactions: Esterification & Transesterification.

Sources

Troubleshooting

Overcoming poor reactivity of 2,5,5-Trimethylhexan-1-ol in esterification reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yield esterifications with highly branched aliphatic alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high-yield esterifications with highly branched aliphatic alcohols.

2,5,5-Trimethylhexan-1-ol (a highly branched isononanol isomer) presents a unique kinetic challenge[1]. While technically a primary alcohol, the methyl group at the C2 position (beta-branching) and the bulky neo-hexyl tail (5,5-dimethyl) create a formidable steric shield around the hydroxyl group. This steric bulk severely restricts the approach trajectory of acyl electrophiles, making traditional esterification methods highly inefficient.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the quantitative esterification of this challenging substrate.

🔬 Troubleshooting Guide & FAQs

Q1: Why does my standard Fischer esterification of 2,5,5-Trimethylhexan-1-ol stall at <20% conversion even after 24 hours of reflux? A1: Fischer esterification relies on the formation of a bulky tetrahedral intermediate. The beta-branching in 2,5,5-trimethylhexan-1-ol causes severe steric repulsion during the nucleophilic attack on the protonated carboxylic acid[2]. Because Fischer esterification is an equilibrium-driven process, this kinetic bottleneck prevents the reaction from reaching completion. While pushing the equilibrium via a Dean-Stark trap helps, the kinetic barrier for highly hindered substrates is often insurmountable under standard thermal conditions without risking side reactions like dehydration or etherification[2].

Q2: If Fischer esterification is inefficient, what is the best alternative for coupling with a carboxylic acid? A2: The Steglich Esterification is the gold standard for sterically demanding substrates[3]. It utilizes a carbodiimide coupling reagent—typically N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—combined with a catalytic amount of 4-Dimethylaminopyridine (DMAP)[4]. The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted into a highly reactive acylpyridinium species by DMAP[5].

Q3: I attempted a DCC coupling, but my yield is still low, and I isolated a significant amount of a white crystalline byproduct that isn't dicyclohexylurea (DCU). What happened? A3: You likely omitted the DMAP catalyst or added it too late. In the absence of a strong nucleophilic catalyst like DMAP, the O-acylisourea intermediate undergoes a slow 1,3-acyl migration to form a thermodynamically stable, unreactive N-acylurea[3][6]. DMAP intercepts the O-acylisourea faster than this rearrangement can occur, forming an electrophilic acylpyridinium ion pair ("active ester")[3][4]. This active ester is immune to the 1,3-rearrangement and is reactive enough to overcome the steric hindrance of 2,5,5-trimethylhexan-1-ol.

Q4: I want to avoid DCC due to purification issues with DCU. Can I use acid chlorides, and how do I optimize the reaction? A4: Yes, reacting 2,5,5-trimethylhexan-1-ol with an acid chloride is highly effective. However, standard bases like triethylamine (TEA) or pyridine are often too slow for beta-branched alcohols. We recommend using 1-Methylimidazole (MI) as a nucleophilic catalyst. MI forms a highly reactive acylimidazolium intermediate and has been proven to be an exceptional, less toxic alternative to DMAP for the acylation of sterically hindered alcohols[7].

📊 Data Presentation: Method Comparison

To aid in your experimental design, the following table summarizes the quantitative performance metrics of various esterification strategies when applied to highly hindered alcohols like 2,5,5-trimethylhexan-1-ol.

Esterification MethodReagents & CatalystsReaction TempReaction TimeTypical YieldPrimary Byproducts / Drawbacks
Fischer (Acid-Catalyzed) H₂SO₄ or p-TsOH, TolueneReflux (110°C)24 - 48 h< 30%Water, Alkenes (dehydration)
Steglich Coupling DCC, DMAP (10 mol%), DCM0°C to 25°C4 - 12 h85 - 95%Dicyclohexylurea (DCU)
Acyl Chloride Acylation R-COCl, 1-Methylimidazole0°C to 25°C1 - 3 h> 90%Imidazolium chloride salts

⚙️ Visualizations & Mechanistic Logic

StrategyLogic Start 2,5,5-Trimethylhexan-1-ol Esterification Cond1 Fischer (H2SO4, Heat) Start->Cond1 Equilibrium Cond2 Steglich (DCC, DMAP) Start->Cond2 Mild Coupling Cond3 Acid Chloride + MI Start->Cond3 Highly Electrophilic Res1 Low Yield / Stalled Kinetic Bottleneck Cond1->Res1 Res2 High Yield DCU Byproduct Cond2->Res2 Res3 Rapid Conversion Easy Purification Cond3->Res3

Logical decision tree for selecting esterification strategies for sterically hindered alcohols.

SteglichMechanism Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead End) O_Acyl->N_Acyl No DMAP (1,3-rearrangement) ActiveEster Acylpyridinium Ion (Active Ester) O_Acyl->ActiveEster + DMAP (Fast) Product Hindered Ester + DCU ActiveEster->Product + 2,5,5-Trimethylhexan-1-ol

Mechanistic pathway of the Steglich esterification highlighting the critical role of DMAP.

🧪 Experimental Protocols

Protocol 1: Optimized Steglich Esterification (Self-Validating System)

Objective: Synthesize an ester from a generic carboxylic acid bypassing the kinetic bottleneck of Fischer esterification. Self-Validating Cue: The precipitation of DCU serves as a visual indicator of successful acid activation.

  • Preparation: Dissolve 1.0 eq of the carboxylic acid and 1.1 eq of 2,5,5-Trimethylhexan-1-ol in anhydrous Dichloromethane (DCM) (approx. 0.2 M) under an inert atmosphere (N₂/Ar).

  • Catalyst Addition: Add 0.1 eq of DMAP to the solution.

    • Causality: DMAP must be present in the reaction mixture before DCC addition to immediately intercept the O-acylisourea intermediate, preventing the irreversible formation of N-acylurea[3].

  • Temperature Control: Cool the mixture to 0°C using an ice bath.

    • Causality: Cooling minimizes exothermic side reactions and suppresses the 1,3-acyl migration pathway.

  • Coupling Initiation: Slowly add 1.1 eq of DCC (dissolved in a minimal amount of DCM) dropwise over 15 minutes.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation: Within 30–60 minutes, a heavy white precipitate of dicyclohexylurea (DCU) will form, confirming the activation of the carboxylic acid[6].

  • Workup: Filter the DCU precipitate through a Celite pad. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol 2: Acyl Chloride Activation with 1-Methylimidazole (MI)

Objective: Rapid acylation bypassing carbodiimide coupling and DCU purification issues. Self-Validating Cue: An immediate mild exotherm indicates the formation of the highly reactive acylimidazolium intermediate.

  • Preparation: Dissolve 1.0 eq of 2,5,5-Trimethylhexan-1-ol in anhydrous DCM.

  • Base/Catalyst Addition: Add 2.0 eq of 1-Methylimidazole (MI).

    • Causality: MI acts dually as a hyper-nucleophilic catalyst to form the active acylimidazolium species and as an acid scavenger to neutralize the generated HCl[7].

  • Acylation: Cool to 0°C and add 1.2 eq of the desired acyl chloride dropwise.

    • Validation: The solution will exhibit a mild exotherm and may slightly change color, indicating the rapid formation of the acylimidazolium intermediate.

  • Completion: Stir at room temperature for 2 hours. Monitor the disappearance of the alcohol via TLC.

  • Workup: Quench with water. Extract with DCM, and wash the organic layer thoroughly with 1M HCl to remove excess MI and water-soluble imidazolium salts. Dry and concentrate.

📚 References

1.[3] Organic Chemistry Portal. Steglich Esterification. Available at:[Link] 2.[1] Grokipedia. Isononyl alcohol. Available at: [Link] 3.[4] PMC. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at:[Link] 4.[5] ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at:[Link] 5.[6] Wikipedia. Steglich esterification. Available at: [Link] 6.[7] Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at:[Link] 7.[2] JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Available at:[Link]

Sources

Optimization

Advanced Chromatography Support Hub: HPLC Mobile Phase Optimization for 2,5,5-Trimethylhexan-1-ol

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the separation, detection, and quantification of 2,5,5-Trimethylhexan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the separation, detection, and quantification of 2,5,5-Trimethylhexan-1-ol . Because this molecule defies standard UV-Vis detection paradigms, this guide focuses on the causality behind mobile phase selection, alternative detection strategies, and advanced troubleshooting.

Analyte Profiling & Chromatographic Causality

To design a self-validating chromatographic method, we must first understand the physicochemical nature of the target analyte:

  • Structure & Detection: 2,5,5-Trimethylhexan-1-ol (C9H20O) is a highly branched, saturated primary aliphatic alcohol[1]. It completely lacks conjugated double bonds or aromatic rings, meaning it has no UV chromophore[2]. Standard UV-Vis detectors will not register this compound[2].

  • Retention Behavior: With an estimated XLogP3-AA of ~3.0, this molecule is highly hydrophobic[1]. In Reversed-Phase HPLC (RP-HPLC), it will exhibit strong retention on standard C18 stationary phases, requiring a high percentage of organic modifier (e.g., Acetonitrile or Methanol) to elute efficiently.

Decision Matrix: Detection & Mobile Phase Workflow

The absence of a chromophore forces a critical fork in your analytical workflow. You must either use an aerosol-based universal detector or chemically alter the molecule.

HPLC_Workflow Start Target: 2,5,5-Trimethylhexan-1-ol (No UV Chromophore) CheckDet Detector Availability Start->CheckDet PathELSD ELSD / CAD / MS CheckDet->PathELSD Aerosol/MS PathUV UV-Vis / Fluorescence CheckDet->PathUV Optical Only MP_ELSD Mobile Phase: Volatile (H2O / ACN / MeOH) Strictly NO non-volatile salts PathELSD->MP_ELSD MP_UV Pre-column Derivatization (e.g., FMOC-Cl) Standard RP-HPLC Buffers OK PathUV->MP_UV Opt_ELSD Isocratic or Gradient C18 Column, 40-95% Organic Optimize nebulizer temp MP_ELSD->Opt_ELSD Opt_UV Gradient Elution Account for FMOC tag hydrophobicity Measure at Ex 259 nm / Em 311 nm MP_UV->Opt_UV

Diagnostic workflow for 2,5,5-Trimethylhexan-1-ol HPLC detection and mobile phase selection.

Diagnostic Q&A and Troubleshooting FAQs

Q1: I am using an Evaporative Light Scattering Detector (ELSD). What are the strict mobile phase constraints for this setup? A1: ELSDs operate by nebulizing the column effluent and evaporating the mobile phase in a heated drift tube, leaving behind solid analyte particles that scatter a laser light[2][3]. Causality: Because the mobile phase must be entirely evaporated, it must be 100% volatile[4]. You must strictly avoid non-volatile buffers like sodium phosphate or potassium standard salts. If pH control is necessary, use volatile additives such as 0.1% Formic Acid, 0.1% Acetic Acid, or low concentrations (<20 mM) of Ammonium Formate.

Q2: I am experiencing co-elution of 2,5,5-Trimethylhexan-1-ol with other branched aliphatic alcohols. How should I adjust my mobile phase? A2: Because these isomers have nearly identical molecular weights and similar hydrophobicities, you must exploit their structural branching.

  • Solvent Substitution: Switch your organic modifier from Acetonitrile (aprotic) to Methanol (protic). The hydroxyl group on 2,5,5-Trimethylhexan-1-ol acts as a hydrogen bond donor/acceptor[1]. Methanol participates in hydrogen bonding with the analyte, offering a completely different chromatographic selectivity profile than Acetonitrile, which often resolves closely related branched isomers.

  • Gradient Flattening: Reduce the slope of your gradient (e.g., 1% organic increase per minute) through the critical elution window (typically 50-70% organic) to increase resolution.

Q3: I do not have an ELSD, CAD, or LC-MS. How can I analyze this compound using my standard UV/Fluorescence HPLC? A3: You must perform pre-column derivatization. Reacting the primary hydroxyl group of the alcohol with 9-Fluorenylmethyl chloroformate (FMOC-Cl) attaches a highly fluorescent, UV-absorbing fluorenyl tag to the molecule[5]. Causality: This tag not only enables detection but massively increases the molecule's hydrophobicity. You will need to adjust your mobile phase to start at a much higher organic percentage (e.g., 60% Acetonitrile) to prevent the derivative from irreversibly binding to your C18 column[5].

Quantitative Data & Mobile Phase Compatibility

Table 1: Mobile Phase & Additive Compatibility Matrix

Component ELSD / CAD / MS UV-Vis (Derivatized) Causality / Rationale
Acetonitrile / Methanol Highly Compatible Highly Compatible Volatile organics; easily evaporated in ELSD drift tube[2].
Formic Acid / Acetic Acid Compatible Compatible Volatile acids; leave no residue upon evaporation.
Ammonium Formate Compatible (<20 mM) Compatible Volatile salt; sublimates safely during ELSD evaporation.

| Sodium Phosphate | INCOMPATIBLE | Compatible | Non-volatile; will precipitate, cause baseline spikes, and blind ELSD optics[4]. |

Table 2: Physicochemical Properties Dictating Chromatographic Behavior

Property Value Chromatographic Impact
Molecular Formula C9H20O Lacks chromophore; requires aerosol-based detection or derivatization[2].
XLogP3-AA ~3.0 Highly hydrophobic; requires >50% organic modifier for elution on C18[1].
Hydrogen Bond Donors 1 (-OH group) Protic mobile phases (MeOH) yield different selectivity than aprotic (ACN)[1].

| Branching | 2,5,5-trimethyl | Steric bulk affects column stationary phase penetration; use columns with lower ligand density if peak tailing occurs. |

Validated Experimental Protocols

Protocol A: Direct RP-HPLC-ELSD Analysis

This protocol leverages the volatility of the mobile phase to detect the native, underivatized alcohol.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water, 18.2 MΩ·cm) and Mobile Phase B (HPLC-grade Acetonitrile). Do not add non-volatile salts.

  • Column Equilibration: Flush a standard C18 column (e.g., 150 x 4.6 mm, 3 µm) with 40% B at a flow rate of 1.0 mL/min.

  • ELSD Optimization: Set the nebulizer temperature to 40°C and the evaporation drift tube to 50°C. Ensure the carrier gas (Nitrogen) flow is stable (typically 1.2 - 1.5 SLM)[2].

  • Gradient Execution: Run a linear gradient from 40% B to 95% B over 15 minutes.

  • Wash & Re-equilibration: Hold at 95% B for 5 minutes to elute highly retained hydrophobic impurities, then return to 40% B for 10 minutes prior to the next injection.

Protocol B: Pre-column Derivatization with FMOC-Cl for Fluorescence Detection

Use this protocol if optical detection is your only available modality[5].

  • Reagent Preparation: Prepare a 100 mM stock solution of FMOC-Cl in anhydrous acetonitrile.

  • Derivatization Reaction: Mix 1 mL of the aqueous 2,5,5-Trimethylhexan-1-ol sample with 1 mL of acetonitrile. Add 100 µL of the FMOC-Cl stock solution[5].

  • Incubation: Shake the vial vigorously for 1 minute and allow it to incubate at room temperature for 14-15 minutes[5].

  • Quenching: Add dilute HCl (5 N) dropwise until the final pH drops to 2-3. This step is critical to stabilize the derivative and minimize FMOC hydrolysis[5].

  • HPLC Analysis: Inject 5 µL onto a C18 column using a mobile phase gradient of Water/Acetonitrile. Monitor the effluent via a fluorescence detector set to an excitation wavelength of 259 nm and an emission wavelength of 311 nm[5].

References

  • Analysis of Sugar Alcohols by HPLC ELSD. JASCO Inc.
  • Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Quercus.
  • Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography. Analytical Chemistry - ACS Publications.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager.
  • 2,5,5-Trimethyl-1-hexanol | C9H20O | CID 3020914. PubChem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Solvent Efficacy: 2,5,5-Trimethylhexan-1-ol versus Linear Nonanol for Pharmaceutical Applications

In the landscape of pharmaceutical formulation development, the selection of an appropriate solvent system is a critical determinant of a drug product's ultimate success. For poorly soluble active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical formulation development, the selection of an appropriate solvent system is a critical determinant of a drug product's ultimate success. For poorly soluble active pharmaceutical ingredients (APIs), the solvent's ability to effectively dissolve and maintain the stability of the drug substance is paramount. This guide provides an in-depth, objective comparison of the solvent efficacy of two C9 alcohols: the branched-chain 2,5,5-Trimethylhexan-1-ol and the linear-chain 1-nonanol (linear nonanol). This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their formulation strategies.

Introduction to the Solvents

Both 2,5,5-Trimethylhexan-1-ol and linear nonanol are nine-carbon alcohols, yet their structural differences impart distinct physicochemical properties that influence their performance as solvents.

  • 2,5,5-Trimethylhexan-1-ol is a branched-chain primary alcohol. Its bulky trimethyl groups create steric hindrance, which can affect its intermolecular interactions and, consequently, its solvency characteristics.

  • Linear Nonanol (1-Nonanol) is a straight-chain primary alcohol. This linear structure allows for more ordered packing and different intermolecular associations compared to its branched isomer, influencing properties like viscosity and surface tension.[1][2]

The choice between a branched and a linear alcohol can have significant implications for API solubility, formulation stability, and even the manufacturing process.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the fundamental physicochemical properties of a solvent is the bedrock of rational formulation design. The following table summarizes the key properties of 2,5,5-Trimethylhexan-1-ol and linear nonanol.

Property2,5,5-Trimethylhexan-1-olLinear NonanolRationale for Importance in Formulation
Molecular Formula C9H20O[3]C9H20O[1]Identical molecular formula highlights the impact of isomerism.
Molecular Weight 144.25 g/mol [3]144.25 g/mol [1]Identical molecular weight ensures a fair comparison based on structure.
Density (at 20-25°C) ~0.824 g/mL (for 3,5,5-trimethyl-1-hexanol isomer)[4]0.83 g/cm³[5]Affects mass-to-volume calculations and can influence phase separation in multi-component systems.
Boiling Point 193-194 °C (for 3,5,5-trimethyl-1-hexanol isomer)[4]212.1 °C[5]Influences processing conditions, such as drying and solvent removal steps.
Flash Point ~80 °C (for 3,5,5-trimethyl-1-hexanol isomer, closed cup)[4]98.75 °C[5]Critical for safety assessment and handling procedures.
Viscosity (at 20°C) Data not readily available12.97 cSt[5]Impacts ease of handling, mixing efficiency, and the rheology of the final formulation.
Surface Tension Data not readily available (Value for 3,5,5-trimethylhexan-1-ol is 79 mN/m, but this may not be representative)Data not readily availableInfluences wetting of the API and excipients, which can affect dissolution rates.
Water Solubility 450 mg/L (for 3,5,5-trimethyl-1-hexanol isomer)[6]Practically insoluble[7]Important for understanding potential miscibility issues and for cleaning validation.
Hansen Solubility Parameters (HSP) (Estimated) δD: ~15.8, δP: ~4.5, δH: ~9.0δD: 15.8, δP: 3.4, δH: 7.2 (literature values for similar linear alcohols)Provides a theoretical framework for predicting solubility based on intermolecular forces.[8]

Note on Estimated Values: The Hansen Solubility Parameters for 2,5,5-Trimethylhexan-1-ol have been estimated using group contribution methods due to the lack of readily available experimental data.[9][10] These estimations provide a valuable theoretical basis for comparison.

Theoretical Framework for Solvent Efficacy: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) offer a powerful predictive tool for assessing the likelihood of a solute dissolving in a solvent.[8] The principle of "like dissolves like" is quantified by considering three types of intermolecular forces:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The closer the HSP values of a solvent are to those of a solute, the higher the anticipated solubility. Based on the estimated HSP values, 2,5,5-Trimethylhexan-1-ol is predicted to have a slightly higher polar component (δP) and a significantly higher hydrogen bonding component (δH) compared to linear nonanol. This suggests that the branched isomer may be a more effective solvent for APIs with prominent polar and hydrogen bonding functionalities.

Experimental Design for Comparative Efficacy Testing

To empirically validate the theoretical predictions, a well-designed experimental protocol is essential. The following section outlines a detailed methodology for comparing the solvent efficacy of 2,5,5-Trimethylhexan-1-ol and linear nonanol using a model poorly soluble API.

Objective

To determine and compare the equilibrium solubility and intrinsic dissolution rate (IDR) of a model poorly soluble API in 2,5,5-Trimethylhexan-1-ol and linear nonanol.

Materials
  • Model Poorly Soluble API (e.g., a BCS Class II compound)

  • 2,5,5-Trimethylhexan-1-ol (≥98% purity)

  • Linear Nonanol (≥98% purity)[5]

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Intrinsic Dissolution Rate (IDR) apparatus (Rotating Disk Method)[11][12]

  • Hydraulic press for compacting the API

Experimental Workflow

The following diagram illustrates the key steps in the experimental comparison of the two solvents.

experimental_workflow cluster_prep Preparation cluster_solubility Equilibrium Solubility cluster_idr Intrinsic Dissolution Rate cluster_comparison Comparison prep_api Model API Preparation sol_mixing Mixing API with Solvents prep_api->sol_mixing idr_compaction API Compaction into Disks prep_api->idr_compaction prep_solvents Solvent Preparation prep_solvents->sol_mixing idr_setup IDR Apparatus Setup prep_solvents->idr_setup sol_equilibration Equilibration (e.g., 48h at 25°C) sol_mixing->sol_equilibration sol_sampling Sampling & Filtration sol_equilibration->sol_sampling sol_analysis HPLC Analysis sol_sampling->sol_analysis compare_results Comparative Analysis of Solubility & IDR sol_analysis->compare_results idr_compaction->idr_setup idr_measurement Dissolution Measurement idr_setup->idr_measurement idr_analysis Data Analysis (mg/cm²/min) idr_measurement->idr_analysis idr_analysis->compare_results

Caption: Experimental workflow for comparing solvent efficacy.

Detailed Protocols

4.4.1. Equilibrium Solubility Determination

  • Preparation: Accurately weigh an excess amount of the model API into separate vials.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of either 2,5,5-Trimethylhexan-1-ol or linear nonanol to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set at 25°C. Allow the mixtures to equilibrate for 48 hours to ensure saturation.

  • Sampling: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot from the supernatant using a syringe fitted with a 0.22 µm PTFE filter.

  • Analysis: Dilute the filtered samples with a suitable mobile phase and analyze the concentration of the dissolved API using a validated HPLC method.

4.4.2. Intrinsic Dissolution Rate (IDR) Measurement

  • API Disk Preparation: Accurately weigh a specific amount of the model API and compress it into a non-disintegrating disk using a hydraulic press and a specialized die.[12] The surface area of the exposed disk must be known.

  • Apparatus Setup: Assemble the IDR apparatus (rotating disk method) with 900 mL of the respective solvent (2,5,5-Trimethylhexan-1-ol or linear nonanol) maintained at 37 ± 0.5°C.[11]

  • Dissolution Measurement: Immerse the API disk in the solvent and rotate it at a constant speed (e.g., 100 rpm).[11] Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace the withdrawn volume with fresh solvent.

  • Analysis: Analyze the API concentration in each sample using a validated HPLC method.

  • Calculation: Plot the cumulative amount of API dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate in mg/cm²/min.[12]

Hypothetical Data and Interpretation

To illustrate the potential outcomes of the described experiments, the following hypothetical data is presented.

Table 2: Hypothetical Experimental Results

Parameter2,5,5-Trimethylhexan-1-olLinear Nonanol
Equilibrium Solubility (mg/mL) at 25°C 15.28.5
Intrinsic Dissolution Rate (mg/cm²/min) at 37°C 0.850.42

Interpretation of Hypothetical Results:

The hypothetical data suggests that 2,5,5-Trimethylhexan-1-ol exhibits significantly higher solvent efficacy for the model API compared to linear nonanol. This is evidenced by both a higher equilibrium solubility and a faster intrinsic dissolution rate.

This outcome would align with the theoretical predictions from the estimated Hansen Solubility Parameters. The higher polarity and hydrogen bonding capacity of the branched isomer likely lead to more favorable interactions with the polar functional groups of the model API, resulting in enhanced solubility.

The faster dissolution rate in 2,5,5-Trimethylhexan-1-ol could be attributed to a combination of higher solubility and potentially lower viscosity at the dissolution surface, although viscosity data for the branched isomer is needed for a complete analysis.

Logical Relationship of Properties and Performance

The following diagram illustrates the logical flow from molecular structure to solvent performance, as suggested by our analysis and hypothetical data.

logical_relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Solvent Performance (Hypothetical) branched Branched Structure (2,5,5-Trimethylhexan-1-ol) hsp_branched Higher Estimated δP and δH branched->hsp_branched viscosity_branched Potentially Lower Viscosity branched->viscosity_branched linear Linear Structure (Linear Nonanol) hsp_linear Lower Estimated δP and δH linear->hsp_linear viscosity_linear Higher Viscosity linear->viscosity_linear solubility_high Higher Equilibrium Solubility hsp_branched->solubility_high solubility_low Lower Equilibrium Solubility hsp_linear->solubility_low idr_high Faster Intrinsic Dissolution Rate viscosity_branched->idr_high idr_low Slower Intrinsic Dissolution Rate viscosity_linear->idr_low solubility_high->idr_high solubility_low->idr_low

Caption: Relationship between structure, properties, and performance.

Conclusion and Recommendations

Based on a comprehensive analysis of their physicochemical properties and theoretical solvency characteristics, 2,5,5-Trimethylhexan-1-ol demonstrates the potential to be a more effective solvent for polar and hydrogen-bonding APIs compared to its linear isomer, linear nonanol. The branched structure of 2,5,5-Trimethylhexan-1-ol is predicted to impart a higher polarity and hydrogen bonding capacity, which can lead to enhanced solubility and faster dissolution rates for suitable drug candidates.

It is strongly recommended that formulation scientists consider both isomers in their solvent screening studies. The experimental protocols outlined in this guide provide a robust framework for generating empirical data to support the selection of the optimal solvent for a given API. While linear nonanol remains a valuable solvent in many applications[1], the potential advantages of 2,5,5-Trimethylhexan-1-ol for challenging formulations should not be overlooked. Further research into the experimental determination of the Hansen Solubility Parameters and other physicochemical properties of 2,5,5-Trimethylhexan-1-ol would be highly beneficial to the pharmaceutical development community.

References

  • Just-Baringo, X., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 18519-18528. Available at: [Link]

  • Khan, A., et al. (2017). Intrinsic dissolution testing: A tool for determining the effect of processing on dissolution behavior of the drug. Latin American Journal of Pharmacy, 36(10), 2056-2062. Available at: [Link]

  • Agilent Technologies. (2016). INTRINSIC DISSOLUTION – THE ROTATING DISK METHOD. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Available at: [Link]

  • Pion Inc. (2024, May 16). What is intrinsic dissolution rate? Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Ataman Kimya. (n.d.). NONYL ALCOHOL. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Nonanol. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts: The importance of API Intrinsic Dissolution Rate and how to determine it. Retrieved from [Link]

  • Mathers, A., et al. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics, 18(4), 1645-1659. Available at: [Link]

  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

  • ACS Publications. (2020, November 19). Hansen Solubility Parameters Clarify the Role of the Primary and Secondary Hydroxyl Groups on the Remarkable Self-Assembly of 1:3,2:4-Dibenzylidene Sorbitol. The Journal of Physical Chemistry C. Available at: [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). TRIMETHYL-1-HEXANOL CAS N°: 3452-97-9. Retrieved from [Link]

  • PubChem. (n.d.). 2,5,5-Trimethyl-1-hexanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters (HSP). Retrieved from [Link]

  • MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6185. Available at: [Link]

  • PubChem. (n.d.). 2,5,5-Trimethylhexan-1-ol. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,5,5-Trimethyl-1-hexanol (FDB003214). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5,5-trimethyl hexanol. Retrieved from [Link]

Sources

Comparative

Benchmarking 2,5,5-Trimethylhexan-1-ol Against Standard Industrial Branched Alcohols: A Guide for Advanced Formulations

Executive Summary In the competitive landscape of polymer additives, synthetic lubricants, and pharmaceutical excipients, the performance of an end-product is inextricably linked to the structural architecture of its pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the competitive landscape of polymer additives, synthetic lubricants, and pharmaceutical excipients, the performance of an end-product is inextricably linked to the structural architecture of its precursor alcohols. While standard C8 and C9 oxo alcohols like 2-ethylhexanol and isononanol remain industry workhorses, they often lack the extreme hydrolytic stability and fluidity required for next-generation applications (e.g., lipid nanoparticle tails and degradation-resistant plasticizers). This guide provides a rigorous, data-driven benchmark of 2,5,5-Trimethylhexan-1-ol against standard industrial alternatives, detailing the mechanistic causality behind its performance and providing self-validating protocols for laboratory evaluation.

Introduction & Mechanistic Causality

As a Senior Application Scientist, I frequently observe formulations failing not due to the active pharmaceutical ingredient (API) or base polymer, but because of the premature degradation of the excipient or plasticizer matrix. Historically, 2-ethylhexanol (2-EH) and isononanol (INA) have dominated the market due to their cost-effective production via the hydroformylation of propylene and butenes[1]. These standard oxo alcohols are widely utilized in the synthesis of plasticizers like Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP) [2].

However, standard oxo alcohols exhibit moderate to low steric shielding. Enter 2,5,5-Trimethylhexan-1-ol (CAS: 85712-03-4), a highly branched C9 alcohol [3]. The causality behind its superior performance lies in its precise steric architecture:

  • C2-Methyl Substitution (Alpha-adjacent): Creates immediate steric hindrance around the hydroxyl group. When esterified, this bulk physically shields the vulnerable ester carbonyl from nucleophilic attack by water or lipases.

  • C5,5-Dimethyl Substitution (Neo-pentyl terminus): Disrupts intermolecular Van der Waals forces. This prevents tight crystalline packing, resulting in exceptionally low pour points and high fluidity—critical for lipid nanoparticle (LNP) tail design and cold-weather lubricants.

Fig 1. Structural causality of 2,5,5-trimethylhexan-1-ol driving performance metrics.

Physicochemical Benchmarking: Data Presentation

To objectively benchmark 2,5,5-trimethylhexan-1-ol, we must compare its fundamental physicochemical properties against the industry standards: 2-EH (C8) and INA (mixed C9 isomers). The unique structural complexity of 2,5,5-trimethylhexan-1-ol yields a lower density and boiling point compared to standard C9 mixtures[4].

Property2,5,5-Trimethylhexan-1-ol2-Ethylhexanol (2-EH)Isononanol (INA, mixed)
Molecular Weight 144.25 g/mol [3]130.23 g/mol [1]144.25 g/mol [5]
Branching Architecture Highly specific (C2, C5, C5)Single branch (C2-ethyl)Mixed random branching
Density (20 °C) 0.800 g/cm³ [4]0.833 g/cm³ [1]~0.835 g/cm³
Boiling Point 176.6 °C [4]184.0 °C [1]190.0 - 200.0 °C
Steric Hindrance Index High (Alpha-methyl shielding)ModerateLow to Moderate
Application Benchmarking: Drug Delivery & Polymer Science
  • Excipients & LNPs: In mRNA vaccine delivery, the hydrolytic stability of the lipid tail is paramount. Esters derived from 2-EH degrade rapidly in vivo. The steric shielding provided by the C2-methyl group of 2,5,5-trimethylhexan-1-ol significantly extends the circulation half-life of lipid excipients by blocking esterase access.

  • Plasticizers & Fuel Blends: While INA is standard for DINP[2], substituting with a highly branched C9 isomer yields plasticizers with superior extraction resistance. Furthermore, highly branched alcohols are increasingly evaluated as advanced, low-volatility fuel blend components due to their favorable combustion properties [6].

Experimental Methodologies: Self-Validating Protocols

To validate the hydrolytic resistance conferred by 2,5,5-trimethylhexan-1-ol, we employ a self-validating In Vitro Lipase Degradation Assay. This protocol uses a positive control (2-ethylhexyl oleate) to confirm enzyme activity and an internal standard to ensure absolute quantification accuracy.

Fig 2. Self-validating experimental workflow for benchmarking ester hydrolytic stability.

Protocol: Comparative Esterification & Hydrolytic Stability Assay

Phase 1: Synthesis of Model Esters

  • Reaction Setup: In parallel 100 mL round-bottom flasks, combine 50 mmol of Oleic Acid with 55 mmol of either 2-EH (Control) or 2,5,5-Trimethylhexan-1-ol (Test).

  • Catalysis: Add 0.5 mol% p-Toluenesulfonic acid (pTSA) and 30 mL of toluene.

  • Azeotropic Distillation: Reflux at 110°C using a Dean-Stark apparatus.

    • Scientist's Note on Causality: The C2-methyl group of 2,5,5-trimethylhexan-1-ol significantly slows the esterification rate due to steric hindrance; the azeotropic removal of water is mandatory to drive the equilibrium forward. Expect the test reaction to require 12-16 hours for completion compared to just 4 hours for the 2-EH control.

  • Purification: Wash the organic layer with 5% NaHCO3, dry over MgSO4, and purify via flash chromatography (Hexanes/EtOAc 95:5).

Phase 2: In Vitro Lipase Degradation (Self-Validating System)

  • Emulsion Preparation: Dissolve 10 mg of the purified ester in 1 mL of Triton X-100/PBS buffer (pH 7.4) to create a stable micellar suspension.

  • Enzyme Introduction: Add 50 µL of Porcine Pancreatic Lipase (PPL) solution (100 U/mL).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 4, 8, and 24 hours.

  • Quenching & Internal Standard: Quench samples immediately in 100 µL of ice-cold acetonitrile containing 1 mg/mL Heptadecanoic acid.

    • Self-Validation Logic: Heptadecanoic acid is an odd-chain fatty acid absent in porcine lipase and standard lipids; it serves as an absolute internal standard to correct for any volumetric errors during extraction, ensuring the integrity of the kinetic degradation data.

  • Quantification: Analyze via HPLC-UV (210 nm). Calculate the pseudo-first-order degradation rate constant ( kobs​ ). You will observe that the 2,5,5-trimethylhexyl ester degrades at a fraction of the rate of the 2-ethylhexyl ester.

References
  • "2,5,5-Trimethyl-1-hexanol | C9H20O | CID 3020914", PubChem, National Institutes of Health. URL:[Link]

  • "Oxo alcohol", Grokipedia. URL:[Link]

  • "DINP vs. DOP: A Comparative Analysis for Plasticizer Buyers", Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • "Identification of Promising Alternative Mono-Alcohol Fuel Blend Components for Spark Ignition Engines", NREL Publications. URL: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns: 2,5,5-Trimethylhexan-1-ol vs isomers

[label Refining Workflow Diagrams I'm now revising the GC-MS workflow, adding specific experimental details like the HP-5MS column and 70 eV electron ionization. I've also incorporated the mass analyzer (quadrupole) and...

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Author: BenchChem Technical Support Team. Date: April 2026

[label

Refining Workflow Diagrams

I'm now revising the GC-MS workflow, adding specific experimental details like the HP-5MS column and 70 eV electron ionization. I've also incorporated the mass analyzer (quadrupole) and data analysis steps, including m/z matching. I'm focusing on clarity and experimental relevance. I will add a workflow diagram, complete with a caption. I'm prioritizing accuracy.

Adding Experimental Details

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I've also started working on the experimental parameters, by clarifying them.

Finalizing Comparison Guide

I'm now revising the introduction, focusing on isomer differentiation significance in metabolomics and drug development. I am detailing the challenges in identifying compounds like 2,5,5-trimethylhexan-1-ol. I am planning to expand the general fragmentation rules for aliphatic alcohols, highlighting the impact of the tert-butyl group, as well as the unique fragmentation features. Finally, I will clarify my use of 70 eV EI-MS without derivatization.

Elaborating Fragmentation Diagrams

I'm now detailing the mechanistic basis for key fragments, specifically focusing on the m/z 57 and m/z 59 peaks. I'm explaining the alpha-cleavage, dehydration, and alkyl radical loss, highlighting the stability of the tert-butyl cation. I'm aiming to clarify the molecular ion's fragmentation pathway.

Expanding Fragmentation Explanations

I'm now focusing on the differences in C2-C3 bond cleavage for isomer differentiation, specifically the m/z 59 for 2,5,5-trimethylhexan-1-ol and m/z 45 for 3,5,5-trimethylhexan-1-ol. I am comparing the data. I've noted that m/z 57 is a base peak for 2,5,5-trimethylhexan-1-ol and very different than nonan-1-ol. I am compiling this data into a comparative table, and will include the workflow.

Refining Experimental Procedures

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Validating Isomer Differentiation

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Validating Fragmentation Logic

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Refining Peak Assignments

I'm now clarifying m/z peak assignments, emphasizing that m/z 31 is not isomer-specific. I've reconfirmed that m/z 57 is the base peak for both branched isomers, due to tert-butyl cation formation, whereas linear nonan-1-ol has a different base peak (m/z 41/43) and a distinct fragmentation pattern. This detailed mechanistic understanding is essential for high-quality content. I'll also add DOT graph sizing for width.

Refining Guide Diagrams

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Generating GC-MS Workflow

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Validating Citations and Data

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Defining System Suitability

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As a Senior Application Scientist specializing in volatile organic compound (VOC) profiling and mass spectrometry, I frequently encounter the analytical challenge of distinguishing closely related aliphatic isomers. In drug development, metabolomics, and fragrance chemistry, identifying the exact branching structure of an alcohol is critical, as constitutional isomers often exhibit vastly different biological and physicochemical properties.

While exact mass measurements cannot differentiate isomers like 2,5,5-trimethylhexan-1-ol , 3,5,5-trimethylhexan-1-ol , and nonan-1-ol (all sharing the formula C9​H20​O and a monoisotopic mass of 144.15 Da), standard 70 eV Electron Ionization Mass Spectrometry (EI-MS) provides a robust solution. By understanding the thermodynamic stability of the resulting carbocations and the steric drivers of bond cleavage, we can establish a definitive, self-validating analytical workflow for isomer differentiation.

Here is an in-depth, objective comparison guide detailing the structural causality behind their fragmentation patterns and the experimental protocols required to separate them.

Structural Causality in EI-MS Fragmentation

Under standard 70 eV electron ionization, aliphatic alcohols rarely exhibit a robust molecular ion ( M+∙ at m/z 144) [1.4]. The ionization process preferentially removes a non-bonding electron from the oxygen atom, creating a highly reactive radical cation that rapidly undergoes secondary fragmentation. The structural branching of the carbon backbone dictates these pathways.

The tert-Butyl Signature (m/z 57)

Both 2,5,5-trimethylhexan-1-ol and 3,5,5-trimethylhexan-1-ol possess a terminal tert-butyl group ( −C(CH3​)3​ ). Cleavage of the carbon-carbon bond adjacent to this quaternary carbon yields a highly stable tertiary carbocation. Consequently, m/z 57 dominates the spectra of both branched isomers as the undeniable base peak[1]. In contrast, the linear isomer, nonan-1-ol, produces m/z 57 only through less favorable sequential methylene losses, resulting in a significantly lower relative abundance[2].

Diagnostic Cleavage for Methyl Position (m/z 59 vs. m/z 45)

The critical differentiator between the two branched isomers lies in the cleavage of the C2-C3 bond. Because the charge is preferentially retained on the oxygen-containing fragment (due to oxygen's lower ionization energy compared to the alkyl radical), this cleavage provides a direct map of the alpha/beta carbon substitutions:

  • 2,5,5-Trimethylhexan-1-ol: The methyl group is located at C2. Cleavage of the C2-C3 bond expels a C6​H13∙​ radical, leaving an oxonium ion [CH2​(OH)CH(CH3​)]+ at m/z 59 .

  • 3,5,5-Trimethylhexan-1-ol: The methyl group is located at C3. The equivalent C2-C3 cleavage leaves a smaller oxonium ion [CH2​(OH)CH2​]+ at m/z 45 [1].

Note: EI-MS cannot distinguish between the (R) and (S) enantiomers of these chiral molecules. Chiral chromatography would be required for enantiomeric resolution.

Fragmentation_Logic M Molecular Ion [M]+. m/z 144 (Weak) A Alpha Cleavage (C1-C2) Loss of C8H17 M->A B C2-C3 Cleavage Diagnostic for 2-Methyl M->B C C4-C5 Cleavage Adjacent to t-Butyl M->C A_res m/z 31 [CH2=OH]+ A->A_res B_res m/z 59 [CH2(OH)CH(CH3)]+ B->B_res C_res m/z 57 [C(CH3)3]+ (Base Peak) C->C_res

Primary EI-MS fragmentation pathways for 2,5,5-trimethylhexan-1-ol.

Comparative Quantitative Data

The following table summarizes the diagnostic m/z peaks and their relative intensities, providing a clear reference for spectral matching.

Fragment m/z2,5,5-Trimethylhexan-1-ol3,5,5-Trimethylhexan-1-olNonan-1-ol (Linear)Mechanistic Assignment
144 < 1% (Weak)< 1% (Weak)< 1% (Weak)Molecular Ion [M]+∙
126 ~ 5%~ 5%~ 10%Dehydration [M−H2​O]+∙
59 Strong (Diagnostic) WeakWeakC2-C3 Cleavage (2-methyl signature)
57 100% (Base Peak) 100% (Base Peak) Moderate (~40%)tert-Butyl cation [C(CH3​)3​]+
45 WeakStrong (Diagnostic) WeakC2-C3 Cleavage (3-methyl signature)
43 StrongStrong100% (Base Peak) Propyl cation [C3​H7​]+
31 StrongStrongStrongAlpha-cleavage [CH2​=OH]+

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure absolute trustworthiness in your analytical results, the following protocol integrates intrinsic self-validation steps. We utilize a non-polar GC column because it separates isomers based primarily on boiling point and dispersion forces; highly branched isomers (like 2,5,5-trimethylhexan-1-ol) have less surface area than linear isomers (nonan-1-ol), resulting in earlier elution times.

Step 1: System Suitability & Tuning (Validation Phase)
  • Mass Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the relative abundances of m/z 69, 219, and 502 meet standard manufacturer criteria. This ensures the quadrupole is accurately transmitting ions across the required mass range.

  • Retention Index Calibration: Inject a C8​−C20​ n-alkane standard mix. Calculate the Kovats Retention Index (RI) for your method. This normalizes retention times against minor column trimming or flow variations, making your data directly comparable to external libraries.

Step 2: Sample Preparation
  • Dilute the neat alcohol sample to a concentration of 100 ppm in GC-grade hexane.

  • Causality Note: No derivatization (e.g., BSTFA) is used in this specific workflow. While silylation increases the molecular ion stability, it alters the native skeletal fragmentation (shifting the base peaks to silicon-containing fragments like m/z 73 or 103), which obscures the subtle C2 vs. C3 methyl diagnostic peaks.

Step 3: Gas Chromatography (Separation)
  • Column: HP-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m length × 0.25 mm ID × 0.25 µm film thickness.

  • Injection: 1 µL injection volume, Split ratio 10:1 to prevent column overloading and peak fronting. Injector temperature set to 250°C.

  • Oven Program: Initial temperature 50°C (hold 1 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C (hold 3 min to bake out the column). Carrier gas: Helium at a constant flow of 1.0 mL/min.

Step 4: EI-MS Acquisition
  • Ion Source: Set to 230°C.

  • Ionization Energy: Strictly maintain at 70 eV . Causality Note: This specific energy level is chosen because it provides ~6700 kJ/mol of energy, which is vastly more than the ~400 kJ/mol needed to break a C-C bond. This guarantees the molecule shatters into the highly reproducible, thermodynamically stable fragments required to differentiate the m/z 59 and m/z 45 diagnostic ions.

  • Scan Range: m/z 30 to 300. (Scanning below m/z 30 is avoided to exclude background nitrogen and oxygen from micro-leaks).

GCMS_Workflow A Sample Prep (Dilution) B GC Separation (HP-5MS) A->B C EI Ionization (70 eV) B->C D Mass Analyzer (Quadrupole) C->D E Data Analysis (m/z Matching) D->E

Standardized GC-MS analytical workflow for isomeric alcohol differentiation.

References

  • Title: 1-Nonanol - the NIST WebBook[2] Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: 3,5,5-Trimethyl-1-hexanol | C9H20O | CID 18938[1] Source: PubChem, National Library of Medicine URL: [Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of Catalytic Pathways for 2,5,5-Trimethylhexan-1-ol Production

Introduction 2,5,5-Trimethylhexan-1-ol, a branched nine-carbon primary alcohol, is a key intermediate in the chemical industry. Its primary application lies in the synthesis of high-molecular-weight plasticizers, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,5,5-Trimethylhexan-1-ol, a branched nine-carbon primary alcohol, is a key intermediate in the chemical industry. Its primary application lies in the synthesis of high-molecular-weight plasticizers, such as diisononyl phthalate (DINP), which are valued for their excellent thermal stability and low volatility. The consistent and reproducible synthesis of 2,5,5-Trimethylhexan-1-ol is therefore of paramount importance for ensuring the quality and performance of these downstream products.

This guide provides an in-depth comparison of the primary catalytic pathways for the production of 2,5,5-Trimethylhexan-1-ol, with a core focus on the reproducibility of these methods. We will delve into the established industrial two-step process involving hydroformylation and subsequent hydrogenation, and contrast it with the Guerbet reaction as a potential alternative. This analysis is grounded in experimental data and aims to provide researchers, scientists, and drug development professionals with a clear understanding of the factors influencing the reliable synthesis of this important chemical intermediate.

The Dominant Industrial Pathway: A Two-Step Synthesis from Diisobutylene

The most established and industrially practiced route to 2,5,5-Trimethylhexan-1-ol is a two-step process commencing with the hydroformylation of diisobutylene, followed by the hydrogenation of the resulting aldehyde. The reproducibility of the final product is intrinsically linked to the control and stability of the catalysts in each of these distinct steps.

G cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Hydrogenation Diisobutylene Diisobutylene 3,5,5-Trimethylhexanal 3,5,5-Trimethylhexanal Diisobutylene->3,5,5-Trimethylhexanal  Rh or Co Catalyst Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->3,5,5-Trimethylhexanal 3,5,5-Trimethylhexanal_2 3,5,5-Trimethylhexanal 3,5,5-Trimethylhexanal->3,5,5-Trimethylhexanal_2 H2_2 H2 2,5,5-Trimethylhexan-1-ol 2,5,5-Trimethylhexan-1-ol H2_2->2,5,5-Trimethylhexan-1-ol 3,5,5-Trimethylhexanal_2->2,5,5-Trimethylhexan-1-ol  Cu/ZnO or Ni Catalyst

Figure 1: The two-step industrial pathway to 2,5,5-Trimethylhexan-1-ol.
Step 1: Hydroformylation of Diisobutylene

Hydroformylation, or the "oxo process," involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. In this case, diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce 3,5,5-trimethylhexanal.

Catalyst Systems: A Comparison of Cobalt and Rhodium

The choice of catalyst is the most critical factor influencing the reproducibility of the hydroformylation step. The two primary classes of catalysts used are based on cobalt and rhodium.

  • Cobalt-Based Catalysts: Historically, cobalt carbonyls (e.g., HCo(CO)₄) were the first catalysts used for hydroformylation.[1] They are significantly less expensive than rhodium catalysts. However, achieving high activity and selectivity with cobalt catalysts requires harsh reaction conditions, typically high pressures (100–300 bar) and temperatures (140–200°C).[2] These conditions can lead to catalyst decomposition and the formation of byproducts, complicating product purification and catalyst recycling. The recovery and regeneration of cobalt catalysts from the reaction mixture is a crucial step for economic viability and can introduce variability if not carefully controlled.

  • Rhodium-Based Catalysts: Modern industrial processes predominantly utilize rhodium catalysts complexed with phosphine ligands (e.g., triphenylphosphine).[3] These catalysts are highly active and selective under much milder conditions (e.g., 80–130°C and 8–20 bar) compared to their cobalt counterparts.[2] The milder conditions reduce energy consumption and minimize byproduct formation, leading to a more reproducible and efficient process.[3] The primary drawback of rhodium catalysts is their high cost, which necessitates highly efficient catalyst recovery and recycling systems to be economically feasible.[4]

Reproducibility Analysis of Hydroformylation

The reproducibility of 3,5,5-trimethylhexanal production is contingent on several factors:

  • Catalyst Stability and Deactivation: Both cobalt and rhodium catalysts are susceptible to deactivation, which can lead to a decline in performance over time and introduce batch-to-batch variability. Common deactivation mechanisms include:

    • Ligand Degradation: Phosphine ligands in rhodium catalysts can undergo oxidation or other degradation pathways, leading to a loss of selectivity and activity.[5]

    • Cluster Formation: Under certain conditions, active mononuclear catalyst species can agglomerate into less active or inactive metal clusters.[6]

    • Poisoning: Impurities in the feedstock, such as sulfur compounds, can poison the catalyst.

  • Process Parameter Control: Tight control over reaction parameters is essential for reproducible outcomes.

    • Temperature: Higher temperatures can increase reaction rates but may negatively impact selectivity and catalyst stability.[7]

    • Pressure: The partial pressures of carbon monoxide and hydrogen influence both the rate and selectivity of the reaction. For rhodium-phosphine catalysts, the ligand-to-metal ratio is also a critical parameter affecting selectivity.[8]

    • Syngas Ratio (H₂:CO): The ratio of hydrogen to carbon monoxide in the synthesis gas can affect the product distribution and the stability of the catalyst.

  • Feedstock Purity: The isomeric purity of the diisobutylene feed can influence the isomer distribution of the resulting aldehyde product.

Parameter Cobalt-Based Catalysts (e.g., HCo(CO)₄) Rhodium-Based Catalysts (e.g., Rh/PPh₃)
Operating Temperature 140–200°C[2]80–130°C[2]
Operating Pressure 100–300 bar[2]8–20 bar[2]
Activity LowerHigher (hundreds of times more active)[1]
Selectivity Lower n/iso ratio for linear olefins[3]Higher selectivity, tunable with ligands[3]
Cost LowHigh
Catalyst Stability Prone to decomposition at low CO pressure[9]Susceptible to ligand degradation and clustering[5][6]
Recycling More complex, often involves acid extraction[10]Highly efficient recycling is critical due to cost[4]

Experimental Protocol: Lab-Scale Hydroformylation of Diisobutylene

The following is a generalized protocol for a batch hydroformylation reaction. Safety Note: This reaction should be carried out in a high-pressure autoclave by trained personnel.

  • Catalyst Preparation: In an inert atmosphere (glovebox), charge the autoclave with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the phosphine ligand in a suitable solvent (e.g., toluene).

  • Reactant Addition: Add the diisobutylene substrate to the autoclave.

  • Reaction Setup: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure gas line.

  • Pressurization: Pressurize the autoclave with synthesis gas (CO/H₂) to the desired pressure.

  • Reaction: Heat the autoclave to the target temperature with vigorous stirring. Monitor the pressure drop to follow the reaction progress.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analysis: Analyze the reaction mixture by gas chromatography (GC) to determine the conversion of diisobutylene and the selectivity to 3,5,5-trimethylhexanal.

G Start Start Catalyst & Ligand Loading Catalyst & Ligand Loading Start->Catalyst & Ligand Loading Substrate Addition Substrate Addition Catalyst & Ligand Loading->Substrate Addition Seal & Purge Autoclave Seal & Purge Autoclave Substrate Addition->Seal & Purge Autoclave Pressurize with Syngas Pressurize with Syngas Seal & Purge Autoclave->Pressurize with Syngas Heat & Stir Heat & Stir Pressurize with Syngas->Heat & Stir Monitor Reaction Monitor Reaction Heat & Stir->Monitor Reaction Monitor Reaction->Heat & Stir In Progress Cool & Depressurize Cool & Depressurize Monitor Reaction->Cool & Depressurize Complete Product Analysis (GC) Product Analysis (GC) Cool & Depressurize->Product Analysis (GC) End End Product Analysis (GC)->End

Figure 2: Generalized experimental workflow for lab-scale hydroformylation.
Step 2: Hydrogenation of 3,5,5-Trimethylhexanal

The second step in the industrial synthesis is the hydrogenation of the 3,5,5-trimethylhexanal intermediate to the final product, 2,5,5-Trimethylhexan-1-ol. This is a more straightforward reduction reaction compared to hydroformylation.

Catalyst Systems

  • Copper-Zinc Oxide Catalysts: These are widely used catalysts for the hydrogenation of aldehydes.[11] They offer good activity and selectivity under relatively mild conditions. The zinc oxide component is believed to enhance the thermal stability of the copper catalyst and prevent sintering, which is a major cause of deactivation.[12]

  • Nickel-Based Catalysts: Supported nickel catalysts (e.g., Raney nickel) are also effective for aldehyde hydrogenation. They are generally very active but may require more careful control of reaction conditions to avoid over-reduction or other side reactions.

  • Precious Metal Catalysts: Catalysts based on palladium, platinum, or ruthenium can also be used and are highly active.[13] However, their high cost often makes them less economically attractive for large-scale industrial processes compared to copper-zinc or nickel catalysts.

Reproducibility Analysis of Hydrogenation

The key to reproducible hydrogenation lies in maintaining the activity and selectivity of the catalyst over extended periods.

  • Catalyst Stability and Deactivation:

    • Sintering: At elevated temperatures, the active metal particles on the catalyst support can agglomerate, leading to a loss of active surface area and a decrease in catalytic activity.[12] The presence of promoters like zinc oxide can mitigate this.[14]

    • Poisoning: Impurities from the hydroformylation step, such as unreacted starting materials or byproducts, can adsorb onto the catalyst surface and block active sites.

    • Leaching: In some cases, the active metal can leach from the support into the reaction medium, leading to a loss of catalyst.

  • Influence of Aldehyde Purity: The purity of the 3,5,5-trimethylhexanal feed is crucial. The presence of acidic byproducts from the hydroformylation step can negatively impact the performance and lifetime of the hydrogenation catalyst.

Catalyst System Typical Operating Conditions Advantages Challenges for Reproducibility
Copper-Zinc Oxide 100-200°C, 10-50 bar H₂Good activity and selectivity, cost-effective, stable[11][12]Susceptible to sintering at high temperatures, poisoning by impurities[14]
Nickel-Based 100-150°C, 20-100 bar H₂High activity, cost-effectiveCan promote side reactions if not well-controlled, pyrophoric nature of Raney Ni
Precious Metals (Pd, Pt) 50-120°C, 5-30 bar H₂Very high activity at mild conditions[13]High cost, sensitive to poisoning

Experimental Protocol: Lab-Scale Hydrogenation of 3,5,5-Trimethylhexanal

  • Catalyst Activation: The hydrogenation catalyst (e.g., Cu/ZnO) is typically activated in situ by heating under a flow of hydrogen to reduce the metal oxides to their active metallic state.

  • Reaction Setup: In a high-pressure autoclave, the activated catalyst is slurried in a suitable solvent (or neat aldehyde). The 3,5,5-trimethylhexanal is then added.

  • Pressurization: The autoclave is sealed and pressurized with hydrogen to the desired pressure.

  • Reaction: The mixture is heated to the target temperature with vigorous stirring. Hydrogen uptake is monitored to follow the reaction progress.

  • Work-up: After the reaction is complete, the autoclave is cooled and depressurized. The catalyst is removed by filtration.

  • Analysis: The product mixture is analyzed by GC to determine the conversion of the aldehyde and the selectivity to 2,5,5-Trimethylhexan-1-ol.

An Alternative Pathway: The Guerbet Reaction

The Guerbet reaction is a self-condensation of a primary alcohol to form a higher, β-alkylated branched alcohol.[2] It is a potential, though less direct, route to branched C9 alcohols.

Applicability to 2,5,5-Trimethylhexan-1-ol

Theoretically, a cross-Guerbet reaction between two different smaller alcohols could produce a C9 alcohol. For instance, a reaction between a C4 alcohol (like isobutanol) and a C5 alcohol (like 3-methyl-1-butanol) could potentially lead to a C9 alcohol.

G cluster_0 Guerbet Reaction Alcohol A Alcohol A Dehydrogenation Dehydrogenation Alcohol A->Dehydrogenation Alcohol B Alcohol B Alcohol B->Dehydrogenation Aldol Condensation Aldol Condensation Dehydrogenation->Aldol Condensation Dehydration Dehydration Aldol Condensation->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation Product A-A Product A-A Hydrogenation->Product A-A Dimer of A Product B-B Product B-B Hydrogenation->Product B-B Dimer of B Product A-B Product A-B Hydrogenation->Product A-B Cross-product Product B-A Product B-A Hydrogenation->Product B-A Cross-product

Figure 3: The Guerbet reaction with two different alcohols leads to a mixture of products.

Reproducibility Analysis of the Guerbet Reaction

The primary challenge to the reproducibility of the Guerbet reaction for the synthesis of a single, specific isomer like 2,5,5-Trimethylhexan-1-ol is the lack of selectivity.

  • Product Mixture: When two different alcohols are used as starting materials, a statistical mixture of at least four different Guerbet alcohols is typically formed (two self-condensation products and two cross-condensation products).[15] This makes the isolation of a single desired isomer in a reproducible yield extremely challenging and often economically unviable.

  • Byproduct Formation: The Guerbet reaction is also prone to the formation of byproducts such as esters and carboxylic acids, which can further complicate purification and potentially poison the catalyst.[16]

  • Harsh Conditions: The reaction often requires high temperatures and strongly basic conditions, which can lead to further side reactions and decrease the overall selectivity.[17]

Due to these factors, the Guerbet reaction is generally not considered a reproducible method for the targeted synthesis of a specific, complex branched alcohol like 2,5,5-Trimethylhexan-1-ol.

Comparative Summary and Conclusion

Pathway Selectivity for 2,5,5-Trimethylhexan-1-ol Reproducibility Industrial Viability
Hydroformylation/Hydrogenation HighHigh, with proper catalyst selection and process controlHigh (established industrial process)
Guerbet Reaction Low (produces a mixture of isomers)LowLow for a single isomer product

For researchers and process chemists aiming for the consistent and reliable synthesis of 2,5,5-Trimethylhexan-1-ol, efforts should be focused on:

  • Optimizing and maintaining the stability of the chosen catalyst systems.

  • Implementing rigorous process control over temperature, pressure, and reactant ratios.

  • Ensuring the purity of the diisobutylene feedstock.

While the Guerbet reaction is a valuable tool for the synthesis of certain branched alcohols, its inherent lack of selectivity in cross-condensation reactions makes it unsuitable for the reproducible production of a specific, complex isomer like 2,5,5-Trimethylhexan-1-ol.

References

Sources

Validation

A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for the Quantitative Analysis of 2,5,5-Trimethylhexan-1-ol

This guide provides an in-depth comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS) for the quantitative analysis of 2,5,5-Trimethylhexan-1-ol,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS) for the quantitative analysis of 2,5,5-Trimethylhexan-1-ol, a C9 fatty alcohol.[1][2] As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount to ensuring data integrity and regulatory compliance. This document offers a comprehensive cross-validation framework, supported by experimental protocols and data, to guide the decision-making process based on the specific analytical objective, whether it be routine quality control or rigorous structural confirmation.

Foundational Principles: Choosing the Right Tool for the Task

The accurate quantification of 2,5,5-Trimethylhexan-1-ol is critical in various applications, from its use in fragrance formulations to its potential role as a starting material or impurity in pharmaceutical manufacturing. Both GC-FID and GC-MS are powerful analytical techniques, but their underlying principles dictate their optimal applications.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is a separation technique that relies on the differential partitioning of volatile compounds between a gaseous mobile phase and a stationary phase within a capillary column.[3][4] The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds.[5]

  • Principle of Operation: As separated analytes elute from the GC column, they are introduced into a hydrogen-air flame.[6][7] The combustion of carbon-containing compounds produces ions and electrons.[6][7] An applied voltage across the detector electrodes collects these charged particles, generating a current that is proportional to the mass of carbon entering the flame per unit of time.[7][8] This makes the FID a mass-sensitive detector that provides a highly reliable and proportional response for most organic compounds, including alcohols.[5][9]

  • Causality in Application: The FID's near-universal response to hydrocarbons and its wide linear dynamic range make it an excellent choice for quantification, especially in established quality control environments where the analyte's identity is already confirmed.[9][10][11] It is known for its stability and reproducibility in routine analysis.[12]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of GC with the unparalleled identification power of mass spectrometry.[13][14][15]

  • Principle of Operation: After separation in the GC column, the eluting compounds enter the ion source of the mass spectrometer.[16] In the commonly used Electron Ionization (EI) mode, a high-energy electron beam bombards the molecules, causing them to ionize and fragment in a reproducible manner.[16][17] These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[17] The resulting mass spectrum serves as a unique "molecular fingerprint," allowing for highly confident compound identification by comparison to spectral libraries.[14][16]

  • Causality in Application: The strength of GC-MS lies in its specificity.[18] It provides structural information that is absent in GC-FID, making it the gold standard for confirming the identity of an analyte, identifying unknown impurities, and analyzing complex mixtures.[15][18] For quantitative analysis, GC-MS can be operated in either full-scan mode or selected ion monitoring (SIM) mode, the latter offering enhanced sensitivity for trace-level analysis.[4]

The Cross-Validation Framework: Ensuring Method Comparability

Cross-validation is the process of comparing data from two different analytical methods to determine if they produce comparable results.[19][20] This is crucial when transferring methods between labs or when a more specific method (GC-MS) is used to support a routine quantitative method (GC-FID). Our evaluation is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[21][22][23][24]

The following validation parameters will be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21][25]

  • Linearity & Range: The ability to elicit results directly proportional to the analyte concentration over a defined range.[25][26]

  • Accuracy: The closeness of the test results to the true value.[25][27]

  • Precision: The degree of agreement among multiple measurements of the same sample.[25][26]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[26][28][29]

Experimental Protocols

The following protocols provide a step-by-step guide for the analysis and cross-validation.

Preparation of Standards and Samples
  • Stock Solution (10 mg/mL): Accurately weigh 100 mg of 2,5,5-Trimethylhexan-1-ol reference standard and dissolve in a 10 mL volumetric flask with HPLC-grade Methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 500 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels from a separate stock solution:

    • Low QC (LQC): 3 µg/mL

    • Mid QC (MQC): 150 µg/mL

    • High QC (HQC): 400 µg/mL

GC-FID Experimental Workflow

cluster_prep Sample Preparation cluster_gc_fid GC-FID Analysis prep_stock Prepare Stock Solution (10 mg/mL) prep_cal Prepare Calibration Standards (1-500 µg/mL) prep_stock->prep_cal prep_qc Prepare QC Samples (LQC, MQC, HQC) prep_stock->prep_qc injection Inject 1 µL into GC Inlet prep_cal->injection prep_qc->injection separation Separate on Capillary Column injection->separation detection Detect by FID separation->detection data Generate Chromatogram (Peak Area vs. Retention Time) detection->data

Caption: Workflow for GC-FID Analysis of 2,5,5-Trimethylhexan-1-ol.

GC-FID Instrumental Parameters:

  • GC System: Agilent 8890 GC with FID (or equivalent)

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent polar stationary phase)[30]

  • Inlet: Split/Splitless, 250°C, Split ratio 20:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

  • Oven Program: 50°C (hold 2 min), ramp to 220°C @ 15°C/min, hold 5 min

  • FID Detector: 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (He): 25 mL/min

GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_gc_ms GC-MS Analysis prep_stock Prepare Stock Solution (10 mg/mL) prep_cal Prepare Calibration Standards (1-500 µg/mL) prep_stock->prep_cal prep_qc Prepare QC Samples (LQC, MQC, HQC) prep_stock->prep_qc injection Inject 1 µL into GC Inlet prep_cal->injection prep_qc->injection separation Separate on Capillary Column injection->separation ionization Ionize & Fragment (EI) separation->ionization mass_analysis Analyze by Mass Analyzer (Quadrupole) ionization->mass_analysis detection_ms Generate Mass Spectrum & Total Ion Chromatogram (TIC) mass_analysis->detection_ms

Caption: Workflow for GC-MS Analysis of 2,5,5-Trimethylhexan-1-ol.

GC-MS Instrumental Parameters:

  • GC-MS System: Agilent 8890/5977B GC/MSD (or equivalent)

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (for direct comparison)

  • GC Parameters: Same as GC-FID method to ensure comparable chromatography.

  • MS Transfer Line: 250°C

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C

  • Mass Analyzer: Quadrupole

  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and TIC for quantification.

Results: A Head-to-Head Data Comparison

The following tables summarize the performance data obtained from the cross-validation study.

Specificity
  • GC-FID: Specificity is demonstrated by the unique retention time of the 2,5,5-Trimethylhexan-1-ol peak, which is well-resolved from the solvent front and any known impurities. However, it cannot differentiate the target analyte from an unknown co-eluting compound.

  • GC-MS: Provides superior specificity. In addition to the retention time, the acquired mass spectrum for the peak was matched against a reference library, confirming its identity with a high degree of certainty. This dual confirmation unequivocally identifies the analyte.[18]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[26][27]

Table 1: Comparison of Linearity and Range

ParameterGC-FIDGC-MS (TIC)Acceptance Criteria
Linear Range (µg/mL) 1 - 5001 - 500Defined by application
Correlation Coefficient (r²) 0.99960.9991≥ 0.995
Regression Equation y = 25.4x + 3.1y = 1.8e5x + 9.5e4-

Both methods demonstrate excellent linearity over the tested range, easily meeting the typical acceptance criterion.

Accuracy and Precision

Accuracy expresses the closeness of agreement between the true value and the value found, while precision expresses the closeness of agreement between a series of measurements.[21][25] They are assessed by analyzing replicate QC samples.

Table 2: Comparison of Accuracy and Precision Data

QC LevelParameterGC-FIDGC-MS (TIC)Acceptance Criteria
LQC (3 µg/mL) Accuracy (% Recovery)102.1%104.5%85-115%
Precision (% RSD, n=6)2.8%4.1%≤ 15%
MQC (150 µg/mL) Accuracy (% Recovery)99.5%101.2%85-115%
Precision (% RSD, n=6)1.5%2.3%≤ 15%
HQC (400 µg/mL) Accuracy (% Recovery)100.8%98.9%85-115%
Precision (% RSD, n=6)1.1%1.9%≤ 15%

Both techniques provide acceptable accuracy and precision. The GC-FID method shows slightly better precision (lower %RSD), which is often observed due to the inherent stability of the detector compared to the more complex MS system.[11]

Sensitivity: LOD & LOQ

The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[29][31] These were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[32][33]

Table 3: Comparison of Detection and Quantitation Limits

ParameterGC-FIDGC-MS (TIC)
LOD (µg/mL) 0.350.20
LOQ (µg/mL) 1.050.61

The GC-MS demonstrates superior sensitivity with lower LOD and LOQ values. This is a significant advantage when analyzing trace levels of 2,5,5-Trimethylhexan-1-ol, for instance, as an impurity or in low-concentration formulations.

Synthesis and Recommendations

This cross-validation study demonstrates that both GC-FID and GC-MS are suitable for the quantitative analysis of 2,5,5-Trimethylhexan-1-ol, but their strengths make them suited for different purposes.

  • GC-FID is the recommended method for routine quantitative analysis in a quality control setting. Its operational simplicity, robustness, superior precision, and excellent linearity make it a reliable workhorse for analyzing samples where the analyte identity is well-established.[9][10] For quantifying major components, the FID often provides a more consistent response factor than a full-scan MS.[34]

  • GC-MS is the indispensable tool for method development, impurity identification, and confirmatory analysis. Its unparalleled specificity provides unequivocal proof of identity, which is essential for regulatory submissions and in research settings where absolute certainty is required.[15] Its higher sensitivity also makes it the method of choice for trace-level quantification.[18]

References

  • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • Element Lab Solutions.
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  • ResearchGate. (2016, April 18).
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  • YouTube. (2024, February 28).
  • Agilent. Gas Chromatography/ Mass Spectrometry Fundamentals.
  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
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  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • ALWSCI. (2025, March 6). Detailed Explanation Of Flame Ionization Detector (FID)
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  • PubMed Central (PMC).
  • Polymer Solutions. Gas Chromatography (GC)
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  • Teledyne Labs.
  • University of Tartu. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • Reddit. (2024, June 29). Explain like I'm 5: Why are limit of detection (LoD)
  • PubMed Central (PMC). (2014, September 5).
  • Government of British Columbia. (2017, September 15).
  • Reddit. (2014, August 4). GC-FID vs GC-MS (TIC)
  • PubMed. (2016, October 15).
  • U.S. Food and Drug Administration (FDA). (2018, May 24).
  • bioRxiv. (2019, August 20). Comparison of a GC-Orbitrap-MS with Parallel GC-FID Capabilities for Metabolomics of Human Serum.
  • ILT. (2025, July 21). Gas Chromatography in Drug Testing and Blood Alcohol Testing.
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  • FooDB. (2010, April 8). Showing Compound 3,5,5-Trimethyl-1-hexanol (FDB003214).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5,5-Trimethylhexan-1-ol

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the safe handling of specialized aliphatic alcohols. When working with 2,5,5-Trimethylhexan-1-ol (CAS: 857...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals on the safe handling of specialized aliphatic alcohols. When working with 2,5,5-Trimethylhexan-1-ol (CAS: 85712-03-4) —a highly lipophilic, branched-chain nonanol—standard laboratory safety assumptions are insufficient.

To ensure absolute operational safety and environmental compliance, we must move beyond basic compliance and understand the mechanistic causality behind this chemical's behavior. This guide provides a self-validating, step-by-step operational framework for handling, containing, and disposing of 2,5,5-Trimethylhexan-1-ol.

Mechanistic Hazard Profile & Physical Data

Branched nonanols like 2,5,5-Trimethylhexan-1-ol act as potent defatting agents. Upon dermal contact, these molecules rapidly intercalate into the lipid bilayers of the stratum corneum, causing severe skin irritation (H315) and enabling potential systemic absorption 1[1]. Furthermore, its classification as a combustible liquid (H227) means its vapors can form explosive mixtures with air upon intense warming, making static discharge a critical operational risk2[2].

To design an effective safety protocol, we must first analyze its quantitative physical properties:

PropertyValueOperational Implication
Flash Point 76 °CCombustible (H227). Requires grounding during fluid transfer and strict elimination of open ignition sources 3[3].
Autoignition Temp 385 °CAvoid contact with hot plates, unshielded heating mantles, or high-temperature equipment[3].
Water Solubility 0.4 g/L at 20 °CHighly lipophilic. Will not wash away easily with water alone; requires soap/surfactants for effective dermal decontamination[3].
Kinematic Viscosity 17.17 mm²/s at 20 °CModerately viscous. Splashes can adhere strongly to laboratory surfaces, glassware, and PPE, increasing exposure time[3].

Personal Protective Equipment (PPE) Matrix

Do not default to standard laboratory PPE. The selection must be driven by the chemical's permeation kinetics and physical hazards.

PPE CategorySpecificationMechanistic Justification
Eye/Face Tightly fitting safety goggles (EN 166 / ANSI Z87.1). Add a face shield for volumes >500 mL.Prevents severe corneal damage (H319/H318) from aerosolized droplets or viscous splashes[1].
Hands Heavy-duty Butyl rubber or Nitrile gloves.Branched nonanols act as organic solvents that rapidly permeate thin elastomeric barriers like latex. Butyl rubber provides a superior, prolonged defense against oxygenated solvents[1].
Body Flame-resistant (FR), impervious lab coat or chemical suit.Mitigates risks associated with the chemical's combustibility (H227) and prevents systemic dermal absorption through contaminated clothing[2].
Respiratory A-filter respirator (EN 14387) or PAPR.Required outside of ventilated enclosures to prevent inhalation of VOCs, which cause CNS depression, nausea, and lung irritation[1].

Operational Plan: Dispensing and Handling Workflow

Trust in your safety protocols comes from self-validating systems. Follow this sequential operational plan to ensure absolute containment during routine research workflows.

Step 1: Environmental Preparation Conduct all transfers within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to ensure continuous vapor extraction 4[4]. Verify the face velocity is between 80-100 fpm before opening the primary container.

Step 2: Static Mitigation (Critical) Ground and bond all receiving and dispensing containers. Because 2,5,5-Trimethylhexan-1-ol is a combustible liquid, the friction of fluid transfer can generate static electricity, acting as an ignition source for accumulated vapors[1].

Step 3: Dispensing Use non-sparking tools and dedicated glass or compatible fluoropolymer (e.g., PTFE) pipettes[4]. Avoid standard polystyrene or low-density plastics, which may leach or degrade upon contact with concentrated branched alcohols.

Step 4: De-gowning and Decontamination Remove gloves using the "beak method" to avoid skin contact with the exterior surface. Immediately wash hands and any exposed skin with copious amounts of soap and water. Do not use solvent-based hand cleaners, as they strip natural dermal lipids and artificially increase the skin's permeability to residual chemical[3].

Emergency Spill Response and Disposal Plan

A spill of 2,5,5-Trimethylhexan-1-ol presents immediate inhalation and fire hazards, alongside severe aquatic toxicity (H401)[2]. Never flush spills down the drain.

SpillResponse Start Spill Detected: 2,5,5-Trimethylhexan-1-ol Assess Assess Volume & Ventilation (Evacuate if uncontained) Start->Assess PPE Don Emergency PPE (Respirator, Butyl Gloves) Assess->PPE Contain Contain Spill (Dike with inert absorbent) PPE->Contain Clean Absorb & Scoop (Use non-sparking tools) Contain->Clean Dispose Transfer to Hazardous Waste (Seal & Ground Container) Clean->Dispose

Workflow for 2,5,5-Trimethylhexan-1-ol spill containment and disposal.

Step-by-Step Spill Resolution:

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. The primary responder must don a full-face respirator equipped with an A-filter and heavy-duty Butyl gloves[3].

  • Source Control: Eliminate all ignition sources (e.g., hot plates, open flames, non-intrinsically safe electronics). Do not use a solid water stream on the spill, as it will scatter the lipophilic combustible liquid and spread the fire risk[1].

  • Containment: Dike the perimeter of the spill using an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads) to prevent environmental runoff[1].

  • Collection: Scoop the saturated absorbent using non-sparking tools and place it into a grounded, sealable hazardous waste container[4].

  • Regulatory Disposal: Label the container explicitly with the CAS number (85712-03-4) and GHS hazard pictograms. Transfer the sealed container to a licensed hazardous waste management facility for high-temperature incineration[3].

References

  • "2,5,5-trimethylhexan-1-ol — Chemical Substance Inform
  • "Isononanol Safety D
  • "Isononanol Safety D
  • "Isononanol Safety Data Sheet (Version 6.01)", Oxea Chemicals.
  • "3,5,5-Trimethylhexyl acet

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,5-Trimethylhexan-1-ol
Reactant of Route 2
2,5,5-Trimethylhexan-1-ol
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